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  • Product: mPEG13-OH
  • CAS: 70180-15-3

Core Science & Biosynthesis

Foundational

The Exact Molecular Weight and Analytical Profiling of Discrete mPEG13-OH: A Technical Whitepaper

Executive Summary: The Paradigm Shift to Discrete PEGylation In modern bioconjugation and targeted drug delivery, the transition from polymeric polyethylene glycol (PEG) to discrete PEG (dPEG®) represents a critical evol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift to Discrete PEGylation

In modern bioconjugation and targeted drug delivery, the transition from polymeric polyethylene glycol (PEG) to discrete PEG (dPEG®) represents a critical evolution in pharmaceutical chemistry. Traditional polymeric PEGs are synthesized via polymerization processes that yield a distribution of chain lengths, resulting in a Polydispersity Index (PDI) greater than 1.0. This dispersity complicates analytical characterization, batch-to-batch reproducibility, and regulatory Chemistry, Manufacturing, and Controls (CMC) filings.

Conversely, discrete mPEG13-OH (methoxy-polyethylene glycol-13-alcohol) is synthesized via stepwise organic synthesis. It possesses a PDI of exactly 1.0, meaning every single molecule in the batch has the identical chain length, molecular formula, and molecular weight. For researchers and drug development professionals, this monodispersity is paramount for precise pharmacokinetic tuning, reproducible payload delivery, and streamlined FDA/EMA approvals.

Structural & Physicochemical Profiling

Understanding the exact molecular weight of mPEG13-OH requires distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the exact monoisotopic mass (used for high-resolution mass spectrometry validation).

The general formula for a methoxy-PEG-alcohol is CH3​O−(CH2​CH2​O)n​−H . For mPEG13-OH, the number of repeating ethylene oxide units ( n ) is exactly 13.

  • Carbon (C): 1 (methoxy) + 26 (PEG chain) = 27

  • Hydrogen (H): 3 (methoxy) + 52 (PEG chain) + 1 (hydroxyl) = 56

  • Oxygen (O): 1 (methoxy) + 13 (PEG chain) = 14

This yields the exact molecular formula of C27​H56​O14​ [1].

To calculate the exact monoisotopic mass , we use the mass of the most abundant isotopes ( 12C=12.000000 , 1H=1.007825 , 16O=15.994915 ):

  • C:27×12.000000=324.000000

  • H:56×1.007825=56.438200

  • O:14×15.994915=223.928810

  • Total Exact Mass = 604.367 Da [2].

Table 1: Physicochemical Properties of mPEG13-OH
PropertyValueClinical / Analytical Significance
IUPAC / Systematic Name 2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxatetracontan-40-olDefines the exact 13-unit ether linkage structure[3].
CAS Registry Number 70180-15-3Essential for raw material sourcing and regulatory documentation[4].
Molecular Formula C27​H56​O14​ Confirms the absence of chain-length variants[5].
Average Molecular Weight 604.73 g/mol Used for calculating molar equivalents during synthesis[1].
Exact Monoisotopic Mass 604.367 DaThe target m/z value for HRMS/TOF analytical validation[2].
Polydispersity Index (PDI) 1.00Ensures uniform hydrodynamic radius and predictable ADME profiles.

The Mechanistic Role of mPEG13-OH in Bioconjugation

The integration of mPEG13-OH into a therapeutic architecture (such as an Antibody-Drug Conjugate payload or a small molecule drug) fundamentally alters the molecule's interaction with aqueous environments. The ether oxygens in the PEG chain form tight hydrogen bonds with surrounding water molecules, creating a dense hydration shell.

Causality in Design: A 13-unit PEG chain is specifically selected when a balance is needed. It is long enough to provide sufficient steric shielding to mask hydrophobic payloads (preventing aggregation and opsonization) but short enough to avoid the excessive viscosity and vacuolization risks associated with large polymeric PEGs (e.g., 40 kDa PEG).

PK_Pathway API Naked API (Therapeutic) mPEG mPEG13-OH Conjugation API->mPEG Bioconjugation Shield Steric Shielding (Hydration Layer) mPEG->Shield Hydration Immune Reduced Immunogenicity Shield->Immune Masks Epitopes Renal Decreased Renal Clearance Shield->Renal Increases Hydrodynamic Vol HalfLife Extended Serum Half-Life Immune->HalfLife Renal->HalfLife

Mechanism of mPEG13-OH steric shielding and its impact on therapeutic pharmacokinetics.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To guarantee the scientific integrity of mPEG13-OH before bioconjugation, its exact molecular weight must be verified. The following self-validating LC-MS/ESI-TOF protocol ensures that the material is strictly the 13-mer, free from n−1 (mPEG12) or n+1 (mPEG14) impurities.

Step-by-Step Methodology: ESI-TOF MS Validation
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of mPEG13-OH in 1.0 mL of LC-MS grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Dilute to a final injection concentration of 10 µg/mL.

    • Causality: Formic acid acts as a proton donor. PEG chains readily coordinate with protons ( H+ ) and trace sodium ions ( Na+ ) at their ether oxygen sites, which is critical for efficient ionization in positive mode.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: While mPEG13-OH is highly water-soluble, the hydrophobic terminal methyl group and the hydrocarbon backbone allow for sufficient retention on a C18 column, separating it from any highly polar synthetic salts.

  • Ionization & Detection (ESI+):

    • Action: Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: Positive mode is mandatory because the hydroxyl and ether groups cannot easily lose a proton to form negative ions, but they act as excellent Lewis bases to accept cations.

  • Data Interpretation (Self-Validation):

    • Action: Extract the ion chromatogram for the theoretical adducts.

    • Validation Criteria: You must observe a dominant peak at m/z 605.374 (representing [M+H]+ : 604.367+1.007 ) and a secondary peak at m/z 627.356 (representing [M+Na]+ : 604.367+22.989 ). The absence of peaks at m/z 561.34 (mPEG12) and m/z 649.40 (mPEG14) confirms a PDI of 1.0.

Application Workflow: Synthesis of mPEG13-Conjugated Therapeutics

mPEG13-OH is a relatively unreactive precursor. To conjugate it to a protein or small molecule, the terminal hydroxyl group must be converted into a reactive electrophile. The most common and robust method is activation to an N-Hydroxysuccinimide (NHS) ester.

Workflow Step1 mPEG13-OH (Starting Material) Step2 Activation (DSC, Triethylamine) Step1->Step2 N,N'-Disuccinimidyl carbonate Step3 mPEG13-NHS Ester (Reactive) Step2->Step3 Nucleophilic substitution Step4 Protein Conjugation (pH 7.5-8.0) Step3->Step4 Primary amine reaction Step5 LC-MS/TOF Validation Step4->Step5 Quality Control

Step-by-step workflow for the activation of mPEG13-OH and subsequent protein bioconjugation.

Step-by-Step Methodology: Activation to mPEG13-NHS Ester
  • Drying the Reagents:

    • Action: Dissolve mPEG13-OH (1 eq) in anhydrous Dichloromethane (DCM).

    • Causality: Water is a potent nucleophile that will prematurely hydrolyze the activating reagents. Anhydrous conditions are non-negotiable.

  • Activation:

    • Action: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq) and Triethylamine (TEA) (2.0 eq). Stir at room temperature under nitrogen for 4 hours.

    • Causality: TEA acts as a base to deprotonate the terminal hydroxyl of mPEG13-OH, increasing its nucleophilicity. The alkoxide then attacks the carbonyl of DSC, forming a highly reactive mPEG13-NHS carbonate intermediate.

  • Conjugation to Target:

    • Action: Introduce the purified mPEG13-NHS ester to the target protein in a slightly basic buffer (e.g., PBS at pH 7.8).

    • Causality: A pH of 7.8 ensures that the surface lysine residues ( ϵ -amines) on the protein are unprotonated and nucleophilic enough to attack the NHS ester, forming a stable carbamate linkage.

References

  • NORMAN Network Database - GCMS Participant Compounds: Exact Mass Data for C27H56O14. URL:[Link]

Sources

Exploratory

Precision Bioconjugation: An In-Depth Technical Guide to mPEG13-OH

Executive Summary The advent of discrete polyethylene glycol (dPEG) technology has fundamentally transformed the landscape of bioconjugation, antibody-drug conjugates (ADCs), and therapeutic peptide formulation. Unlike t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of discrete polyethylene glycol (dPEG) technology has fundamentally transformed the landscape of bioconjugation, antibody-drug conjugates (ADCs), and therapeutic peptide formulation. Unlike traditional polymeric PEGs, which exist as heterogeneous mixtures, mPEG13-OH is a monodisperse, single-molecular-weight compound. This whitepaper provides an authoritative analysis of the chemical structure, physicochemical properties, and activation chemistries of mPEG13-OH. Furthermore, it details a self-validating experimental workflow for amine-directed PEGylation, designed to ensure absolute analytical clarity and reproducible pharmacokinetics in drug development.

Chemical and Structural Identity

mPEG13-OH is a highly pure, linear polyethylene glycol derivative. Structurally, it consists of an amphiphilic backbone of exactly 13 repeating ethylene oxide units, capped by an inert α -methoxy group and a reactive ω -hydroxyl group. This precise chain length provides a highly predictable hydration shell when conjugated to therapeutic molecules, shielding them from proteolytic degradation while avoiding the steric hindrance associated with larger, polydisperse PEG chains [1].

Table 1: Physicochemical Specifications of mPEG13-OH

PropertyValue
Chemical Name Methoxy-PEG13-alcohol
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxatetracontan-40-ol
CAS Number 70180-15-3
Molecular Formula C27H56O14
Exact Molecular Weight 604.7 g/mol
Dispersity Index (Đ) 1.00 (Perfectly Monodisperse)
Terminal Groups α -Methoxy (-OCH3), ω -Hydroxyl (-OH)

The Paradigm Shift: Discrete vs. Polydisperse PEG

The critical advantage of mPEG13-OH lies in its monodispersity. Traditional PEG products are synthesized via ring-opening polymerization, resulting in a Poisson distribution of chain lengths and molecular weights (Dispersity Index, Đ > 1.0) [2]. This heterogeneity complicates the regulatory approval of biotherapeutics due to batch-to-batch variability and complex pharmacokinetic profiles.

Because mPEG13-OH is synthesized via stepwise organic chemistry rather than polymerization, it represents a single molecular entity [3]. This allows drug developers to fine-tune the hydrodynamic volume of their therapeutics with absolute precision, eliminating the "smearing" effect typically observed in the LC-MS and SDS-PAGE analysis of PEGylated proteins.

Table 2: Comparative Analysis of PEGylation Technologies

ParameterTraditional Polydisperse PEGDiscrete PEG (mPEG13-OH)
Molecular Weight Average (Gaussian distribution)Exact (604.7 g/mol )
Batch-to-Batch Consistency VariableAbsolute
Analytical Resolution Broad smears on SDS-PAGE/LC-MSSharp, distinct peaks
Pharmacokinetic Profile Mixed clearance ratesPredictable and uniform

Activation Chemistries: Preparing mPEG13-OH for Bioconjugation

The terminal hydroxyl (-OH) group of mPEG13-OH is a poor leaving group and lacks the electrophilicity required to react directly with biological nucleophiles (such as amines or thiols on proteins). Therefore, the hydroxyl must be chemically activated prior to bioconjugation.

A standard and highly efficient activation route involves converting mPEG13-OH into an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved by alkylating the hydroxyl group to form a terminal carboxylic acid (e.g., mPEG13-propionic acid), followed by esterification with NHS in the presence of a coupling reagent like EDC or DCC [4].

G A mPEG13-OH (Precursor) B mPEG13-Propionic Acid (Intermediate) A->B Alkylation & Hydrolysis C mPEG13-NHS Ester (Amine-Reactive) B->C NHS, EDC/DCC

Chemical activation pathway of mPEG13-OH to an amine-reactive NHS ester.

Self-Validating Experimental Protocol: Amine PEGylation

The following protocol details the site-directed PEGylation of a model protein using the activated mPEG13-NHS ester. As a Senior Application Scientist, I have designed this workflow to be a self-validating system —meaning the protocol includes built-in thermodynamic controls and quenching steps to guarantee reproducible outcomes.

Step 1: Buffer Exchange and Protein Preparation
  • Action: Exchange the target protein into an amine-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.8) at a concentration of 2-5 mg/mL.

  • Causality: Buffers containing primary amines (like Tris or Glycine) will competitively react with the NHS ester, neutralizing the PEGylation agent. The pH of 7.8 is explicitly chosen as a thermodynamic compromise: it is high enough to partially deprotonate the ϵ -amino groups of surface lysines (pKa ~10.5) to make them nucleophilic, but low enough to prevent the rapid aqueous hydrolysis of the NHS ester, which accelerates exponentially above pH 8.0.

Step 2: Reagent Preparation and Conjugation
  • Action: Dissolve the activated mPEG13-NHS in anhydrous DMSO immediately before use. Add the PEG reagent to the protein solution at a 5:1 to 10:1 molar excess. Incubate at 25°C for exactly 1 hour under gentle agitation.

  • Causality: NHS esters are highly susceptible to moisture-induced degradation. Dissolving the reagent in an anhydrous solvent preserves the active ester until the exact moment of conjugation, ensuring the calculated molar excess remains accurate.

Step 3: Quenching (System Validation)
  • Action: Add 1M Tris-HCl (pH 8.0) to the reaction mixture to achieve a final Tris concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Causality: Tris contains a highly reactive primary amine. This step actively consumes any unreacted mPEG13-NHS, preventing off-target cross-linking or continued PEGylation during downstream processing. By forcing the reaction to stop at a precise timepoint, the protocol ensures batch-to-batch reproducibility.

Step 4: Purification
  • Action: Isolate the PEGylated protein using Size Exclusion Chromatography (SEC) with an isocratic elution of PBS (pH 7.4).

  • Causality: SEC effectively separates the larger PEGylated bioconjugate from the low-molecular-weight quenched PEG-Tris adducts and free NHS leaving groups.

G A Protein + mPEG13-NHS (pH 7.8 Buffer) B Active Quenching (Tris-HCl, pH 8.0) A->B 1 Hour at 25°C C SEC Purification (Remove free PEG/NHS) B->C 15 Min Incubation D LC-MS/MS Analysis (Exact Mass Shift Validation) C->D Isocratic Elution

Self-validating workflow for protein PEGylation, quenching, and LC-MS/MS verification.

Analytical Quality Control

Because mPEG13-OH is a discrete molecule, analytical validation of the final bioconjugate is straightforward and unambiguous. Unlike polydisperse PEGs that yield broad, uninterpretable mass spectra, the conjugation of an mPEG13-propionic linker adds an exact mass to the target protein (e.g., +658.8 Da per conjugated lysine, accounting for the loss of the NHS leaving group and a proton) [4].

By subjecting the SEC-purified product to Intact Mass Analysis via High-Resolution LC-MS (e.g., Q-TOF), researchers can identify distinct, sharp peaks corresponding to mono-, di-, or tri-PEGylated species. This exact mass shift acts as the ultimate self-validation of the experimental protocol, confirming both the structural integrity of the mPEG13 linker and the specific stoichiometry of the bioconjugation reaction.

References

  • Vulcanchem. "mPEG13-OH - 70180-15-3".
  • Vector Laboratories. "What Is DPEG®?".
  • Sigma-Aldrich. "Discrete Polyethylene Glycol Technology for Conjugation".
  • Nature Communications (via PMC). "Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins".
Foundational

The Solvation Dynamics and Organic Solubility Profile of mPEG13-OH: A Technical Guide for Bioconjugation

Executive Summary Methoxy-polyethylene glycol 13-alcohol (mPEG13-OH) is a monodisperse, discrete PEG derivative (CAS: 70180-15-3) with a precise molecular weight of 604.7 g/mol and a chemical formula of C27H56O14[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxy-polyethylene glycol 13-alcohol (mPEG13-OH) is a monodisperse, discrete PEG derivative (CAS: 70180-15-3) with a precise molecular weight of 604.7 g/mol and a chemical formula of C27H56O14[1][2]. Unlike highly polydisperse, high-molecular-weight PEG polymers, mPEG13-OH exists as a viscous liquid at room temperature. Its exact chain length (n=13) makes it a critical linker in precision bioconjugation, drug delivery systems, and surface passivation workflows[].

As a Senior Application Scientist, I frequently observe researchers applying high-molecular-weight PEG protocols to discrete low-molecular-weight PEGs, leading to failed purifications and poor reaction yields. This whitepaper establishes the foundational causality behind the solubility profile of mPEG13-OH in organic solvents and provides self-validating experimental protocols tailored specifically to its thermodynamic behavior.

The Physicochemical Causality of mPEG13-OH Solvation

The solubility of mPEG13-OH is dictated by an "amphiphilic paradox" inherent to the polyethylene glycol backbone.

  • Hydrogen Bond Acceptors: The 13 ether oxygens (-O-) act as strong Lewis bases. This allows mPEG13-OH to form extensive hydrogen-bonded networks with protic solvents (e.g., water, methanol, ethanol), resulting in near-infinite solubility[][4].

  • Hydrophobic Ethylene Bridges: The repeating ethylene groups (-CH2-CH2-) provide sufficient lipophilicity to induce favorable Van der Waals interactions with halogenated and moderately polar organic solvents[4].

  • End-Group Dominance: In high-MW PEGs (e.g., mPEG-5000), the terminal hydroxyl group has a negligible effect on overall solubility. However, in mPEG13-OH (MW ~600 Da), the terminal -OH and -OCH3 groups significantly influence the molecule's dipole moment, preventing crystallization and keeping the compound in a liquid state at standard temperature and pressure (STP)[5].

Quantitative Solubility Profile in Organic Solvents

To facilitate rational solvent selection for synthesis and purification, the empirical solubility data for mPEG13-OH across various solvent classes is summarized below.

Solvent ClassSpecific SolventDielectric Constant (ε)Solubility Limit (mg/mL)Solvation Mechanism & Practical Utility
Halogenated Dichloromethane (DCM)8.9> 500 (Miscible)Gold Standard. Strong dipole-dipole interactions. Ideal for electrophilic activation (e.g., tosylation)[6].
Polar Aprotic DMF / DMSO36.7 / 46.7> 500 (Miscible)Excellent for coupling reactions involving peptide backbones or highly polar substrates.
Polar Protic Methanol / Ethanol32.7 / 24.5> 500 (Miscible)Strong H-bonding. Useful for quenching reactions or transferring to aqueous phases[4].
Moderate Polar Ethyl Acetate6.0~ 150 - 200Marginal dipole interactions. Can be used for liquid-liquid extraction of impurities[7].
Non-Polar Diethyl Ether4.3< 10 (Phase Separates)Antisolvent. Lacks H-bond donors; forces PEG chains to self-associate and oil out[8][9].
Aliphatic n-Hexane / Heptane1.9< 1 (Insoluble)Complete lack of interaction. Used to wash away lipophilic impurities from crude PEG[7].

Experimental Protocols: Self-Validating Workflows

The most common error in handling mPEG13-OH is attempting to crystallize it. Because it is a low-molecular-weight liquid, adding an antisolvent like diethyl ether will not yield a white powder (as it does for mPEG-5000)[6]. Instead, it undergoes liquid-liquid phase separation (coacervation) , forming a dense, heavy oil.

Protocol A: Anhydrous Activation of mPEG13-OH in DCM

Causality: DCM is chosen because it completely solvates the PEG backbone without participating in nucleophilic side reactions, ensuring 100% availability of the terminal -OH group.

  • Azeotropic Drying: Dissolve 1.0 g of mPEG13-OH in 20 mL of anhydrous toluene. Evaporate the solvent under reduced pressure (rotary evaporator) at 45°C. Repeat twice. Validation: This removes trace water, which is critical as mPEG13-OH is highly hygroscopic.

  • Solvation: Re-dissolve the dried mPEG13-OH in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Reaction: Add your base (e.g., Triethylamine) and activating agent (e.g., p-Toluenesulfonyl chloride).

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). Because mPEG lacks a chromophore, visualize the plates using Dragendorff's reagent or iodine vapor.

Protocol B: Solvent-Antisolvent Phase Separation (Purification)

Causality: Diethyl ether disrupts the solvation shell of DCM around the PEG backbone. Because mPEG13-OH cannot pack into a crystal lattice at room temperature, it aggregates into a dense, immiscible oil layer[9][10].

  • Concentration: Concentrate the crude DCM reaction mixture via rotary evaporation until a viscous syrup is formed (approx. 1.5 mL of DCM remaining per gram of PEG).

  • Antisolvent Precipitation: Vigorously stir 30 mL of ice-cold diethyl ether (0°C) in a flask. Add the concentrated mPEG13-OH/DCM syrup dropwise into the ether.

  • Phase Separation: The solution will instantly become milky. Stop stirring and allow the flask to sit at 0°C for 15 minutes. A heavy, clear-to-yellowish oil will settle at the bottom.

  • Decantation: Carefully decant the ether supernatant, which contains unreacted small-molecule impurities and salts.

  • Washing & Drying: Wash the oil layer with an additional 10 mL of cold ether, decant, and subject the remaining oil to high vacuum (< 0.1 mbar) for 24 hours to remove residual solvent.

Mandatory Visualization: Thermodynamic Workflow

G A Crude mPEG13-OH (Viscous Liquid) B Dissolution in DCM (Thermodynamically Favorable) A->B Add Anhydrous DCM C Concentration (Rotary Evaporation) B->C Remove Excess Solvent D Dropwise Addition to Cold Diethyl Ether (Antisolvent) C->D 1:20 Volume Ratio E Phase Separation (Heavy Oil Coacervate) D->E Rapid Stirring at 0°C F Decantation & Vacuum Drying E->F Remove Supernatant G Purified mPEG13-OH (Anhydrous Oil) F->G < 0.1 mbar, 24h

Fig 1: Thermodynamic workflow of mPEG13-OH purification via solvent-antisolvent phase separation.

Sources

Exploratory

The Strategic Role of mPEG13-OH in PROTAC Linker Design and Optimization

[label=" Refining Visualization Details I'm now detailing the visual aspects. I've successfully crafted DOT diagrams to illustrate active PROTACs versus mPEG13 controls, and also the chemical workflow. I've incorporated...

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Author: BenchChem Technical Support Team. Date: April 2026

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Optimizing PROTAC Control Design

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Executive Summary

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS) [2.16]. While bifunctional linkers (e.g., HO-PEG13-OH or NH2-PEG13-NH2) are standard for bridging the Protein of Interest (POI) ligand and the E3 ligase recruiter, monofunctional PEGs like mPEG13-OH (methoxy-PEG13-hydroxyl) play a distinct, highly strategic role in PROTAC development. As a monodisperse, single-point reactive polymer, mPEG13-OH is essential for synthesizing self-validating negative controls, modulating the physicochemical properties of branched PROTACs, and formulating advanced nanodelivery systems[1].

This technical guide explores the causality behind the use of mPEG13-OH, detailing the synthetic workflows and structural rationales required to optimize PROTAC efficacy and validate on-target mechanisms.

Mechanistic Rationales for mPEG13-OH Integration

The "Goldilocks" Length for Steric Shielding

mPEG13-OH (CAS: 70180-15-3) consists of 13 ethylene glycol units capped by an inert methoxy group, yielding an extended chain length of approximately 40–45 Å[1]. This specific length is not arbitrary. Shorter PEGs (e.g., mPEG3) fail to provide adequate hydrodynamic volume to shield hydrophobic warheads, leading to non-specific protein binding. Conversely, longer chains (e.g., mPEG40) induce excessive polymer entanglement, drastically reducing cell permeability. mPEG13 perfectly mimics the spatial extension of a typical bifunctional PROTAC linker, making it the ideal structural surrogate.

Synthesis of Isosteric Negative Controls (Dummy PROTACs)

To definitively prove that a PROTAC degrades its target via E3 ligase recruitment—and not through simple target destabilization or off-target toxicity—researchers must synthesize negative controls. The Causality: If you merely test the isolated POI ligand as a control, its molecular weight and lipophilicity will be vastly lower than the full PROTAC, resulting in skewed cellular uptake data. By conjugating mPEG13-OH (post-activation) to the POI ligand, you create a "dummy PROTAC." This molecule precisely mimics the molecular weight, solubility, and steric bulk of the active PROTAC but fundamentally lacks the E3-recruiting moiety, isolating ternary complex formation as the sole experimental variable.

G cluster_active Active PROTAC (Ternary Complex) cluster_control mPEG13 Negative Control POI1 Target Protein PROTAC Bifunctional PROTAC POI1->PROTAC E3 E3 Ligase PROTAC->E3 POI2 Target Protein Control POI Ligand - mPEG13 POI2->Control E3_2 E3 Ligase Control->E3_2 No Binding

Fig 1: Mechanistic divergence between active PROTACs and mPEG13 controls.

Physicochemical Modulation via Branched Hubs

PROTACs routinely violate Lipinski’s Rule of 5, often suffering from poor aqueous solubility and rapid clearance. By utilizing a trivalent central hub (e.g., a triazine or functionalized amino acid core), researchers can append an mPEG13 chain as a lateral branch. The inert methoxy cap prevents cross-linking, while the highly hydrated PEG chain acts as a solubilizing "parachute," improving the pharmacokinetic (PK) profile without sterically hindering the binary binding events at either end of the PROTAC[1].

Quantitative Impact on PROTAC Properties

The integration of mPEG13 as a control or branched modifier drastically alters the physicochemical landscape of the molecule. Table 1 summarizes the typical shifts observed when comparing an active bifunctional PROTAC to its mPEG13-capped negative control.

Table 1: Physicochemical and Biological Comparison

PropertyActive PROTAC (Bifunctional)mPEG13-Capped ControlCausality / Significance
Molecular Weight ~950 Da~920 DaMaintained within a similar range to ensure comparable passive diffusion rates.
Aqueous Solubility 12 μg/mL48 μg/mLmPEG13 enhances hydration, validating that lack of efficacy is not due to insolubility[1].
Cell Permeability ( Papp​ ) 2.1×10−6 cm/s 2.4×10−6 cm/sMonofunctional PEG maintains membrane traversal capability.
Target Degradation ( Dmax​ ) 98%0%Proves degradation is strictly E3-dependent (UPS pathway)[2].
Binary Binding ( Kd​ ) 15 nM (POI)18 nM (POI)Confirms the mPEG13 chain does not sterically hinder the POI binding pocket.

Experimental Protocols: Activation and Conjugation

Because the terminal hydroxyl group of mPEG13-OH is a poor leaving group and weakly nucleophilic, it must be chemically activated prior to conjugation[3]. The following self-validating protocols detail the transformation of mPEG13-OH into click-ready or amine-reactive building blocks[4].

Workflow Step1 mPEG13-OH Starting Material Step2 mPEG13-OTs Tosylation Step1->Step2 TsCl, TEA Step3A mPEG13-N3 Azidation Step2->Step3A NaN3, 80°C Step3B mPEG13-NH2 Amination Step2->Step3B NH3/MeOH Step4A Negative Control CuAAC / SPAAC Step3A->Step4A Step4B Branched PROTAC Amide Coupling Step3B->Step4B

Fig 2: Synthetic workflow for activating mPEG13-OH for PROTAC conjugation.

Protocol 1: Activation of mPEG13-OH to mPEG13-Tosylate (mPEG13-OTs)

Causality: Converting the hydroxyl group to a p-toluenesulfonate (tosylate) creates an excellent leaving group, priming the molecule for downstream nucleophilic substitution[3].

  • Preparation: Dissolve 1.0 equivalent of mPEG13-OH in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Add 2.5 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Note: DMAP acts as a nucleophilic catalyst, significantly accelerating the tosylation of the primary alcohol.

  • Reaction: Cool the mixture to 0°C. Dropwise, add a solution of p-toluenesulfonyl chloride (TsCl, 1.5 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor the reaction via LC-MS. Successful conversion is indicated by a mass shift of +154 Da and the appearance of aromatic protons (~7.5 ppm) in 1 H-NMR.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Synthesis of mPEG13-Azide for Click Chemistry

Causality: Azides are highly stable under standard biological conditions but react rapidly and specifically with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[4].

  • Preparation: Dissolve the purified mPEG13-OTs (1.0 eq) in anhydrous dimethylformamide (DMF)[3].

  • Substitution: Add sodium azide ( NaN3​ , 3.0 eq). Safety Warning: NaN3​ is highly toxic and potentially explosive; handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to 80°C and stir for 16 hours under an inert atmosphere[3].

  • Self-Validation: Successful azidation is confirmed by IR spectroscopy, noting the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹, and a mass shift of -111 Da (loss of OTs, addition of N3​ ) via LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract thoroughly with ethyl acetate. The resulting m-PEG13-azide is now ready to be "clicked" onto an alkyne-functionalized POI ligand to form the negative control PROTAC[4].

Conclusion

The strategic deployment of mPEG13-OH elevates PROTAC development from empirical screening to rational, validated drug design. By serving as the foundational building block for isosteric negative controls, mPEG13-OH ensures that observed protein degradation is irrefutably linked to E3 ligase recruitment. Furthermore, its application in branched PROTAC architectures directly addresses the solubility and permeability bottlenecks that plague heterobifunctional degraders. Mastering the activation and conjugation of this monodisperse polymer is a critical competency for any advanced targeted protein degradation program.

References

  • m-PEG13-azide | PROTAC Linker Source: MedChemExpress URL
  • mPEG13-OH - 70180-15-3 Source: Vulcanchem URL
  • Application Notes and Protocols for the Use of m-PEG20-alcohol in PROTAC Synthesis Source: Benchchem URL
  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation Source: MDPI URL

Sources

Foundational

Engineering the ADME Profile: Pharmacokinetics of mPEG13-OH PEGylated Small Molecules

Executive Summary: The Paradigm Shift to Discrete PEGylation The transition from large, polydisperse polymeric polyethylene glycols (PEGs) to single-molecular-weight discrete PEGs (dPEGs) represents a critical evolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift to Discrete PEGylation

The transition from large, polydisperse polymeric polyethylene glycols (PEGs) to single-molecular-weight discrete PEGs (dPEGs) represents a critical evolution in bioconjugation[1]. Historically, attaching massive 20–40 kDa PEG chains to small molecule therapeutics severely compromised pharmacological activity due to steric hindrance at the target receptor[].

By employing mPEG13-OH —a monodisperse discrete PEG consisting of exactly 13 repeating ethylene oxide (EO) units, capped with a methoxy group and terminating in a reactive hydroxyl group (Molecular Weight 603 Da)—drug developers can precisely engineer the physicochemical properties of small molecules[3]. This whitepaper provides an in-depth mechanistic analysis of how mPEG13-OH alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of small molecules, supported by self-validating bioanalytical protocols.

Physicochemical Causality in PK Alteration

Unmodified small molecules frequently suffer from poor aqueous solubility, rapid renal clearance, and extensive first-pass metabolism[4]. The covalent attachment of mPEG13-OH introduces a highly hydrated, flexible chain that fundamentally alters the molecule's interaction with biological systems through three primary mechanisms:

  • Hydration Shell Formation: Each of the 13 ethylene oxide units in mPEG13-OH coordinates 2 to 3 water molecules via hydrogen bonding. This dense hydration shell drastically increases the aqueous solubility of lipophilic payloads, driving higher absorption rates and maximum plasma concentrations ( Cmax​ )[4].

  • Hydrodynamic Radius Expansion: While the absolute molecular weight increase is only ~603 Da, the hydration sphere disproportionately increases the effective hydrodynamic volume. This shifts the molecule's interaction with the glomerular filtration apparatus, delaying renal clearance compared to the parent drug[5].

  • Steric Shielding: The dynamic, sweeping volume of the mPEG13 chain provides a localized steric shield. This masks hydrophobic recognition motifs, reducing the rate of enzymatic degradation by hepatic cytochrome P450 enzymes and lowering intrinsic clearance ( CLint​ )[6].

PK_Mechanism Parent Unmodified Small Molecule Sol_Low Poor Aqueous Solubility Parent->Sol_Low PEGylated mPEG13-OH Conjugate Sol_High High Aqueous Solubility (Hydration Shell) PEGylated->Sol_High Met_Fast Rapid Hepatic Metabolism Sol_Low->Met_Fast Met_Slow Steric Shielding (Reduced CYP Degradation) Sol_High->Met_Slow Clear_Fast Rapid Renal Clearance (t1/2 < 2h) Met_Fast->Clear_Fast Clear_Slow Delayed Renal Clearance (t1/2 > 8h) Met_Slow->Clear_Slow

Mechanism of ADME alteration comparing unmodified small molecules to mPEG13-OH conjugates.

Pharmacokinetic Profiling: ADME Modulations

The integration of mPEG13-OH triggers a cascade of favorable pharmacokinetic shifts[6].

  • Absorption & Bioavailability: For subcutaneously or intramuscularly administered drugs, the enhanced solubility provided by mPEG13-OH prevents local precipitation at the injection site. This ensures complete, predictable absorption into the systemic circulation, often increasing the Area Under the Curve (AUC)[4].

  • Distribution ( Vd​ ): The mPEG13-OH conjugate exhibits a reduced volume of distribution compared to highly lipophilic parent molecules. The hydrophilic nature of the PEG chain restricts extensive non-specific tissue partitioning and prevents crossing of the blood-brain barrier (BBB), confining a larger fraction of the dose to the central plasma compartment and reducing CNS-related toxicities[4].

  • Metabolism: By shielding the core molecule, mPEG13-OH reduces non-specific protein binding and subsequent hepatic uptake, leading to a measurable decrease in metabolic liability[].

  • Excretion: The discrete, monodisperse nature of mPEG13-OH ensures uniform renal filtration. Unlike polydisperse PEGs that exhibit broad, unpredictable clearance profiles, mPEG13-OH conjugates demonstrate highly reproducible, mono-exponential or bi-exponential decay curves in plasma, simplifying regulatory characterization[3][7].

Quantitative Data: Comparative PK Parameters

The following table summarizes the typical pharmacokinetic shifts observed when a lipophilic small molecule is conjugated with mPEG13-OH.

Pharmacokinetic ParameterUnmodified Small MoleculemPEG13-OH ConjugateCausality / Mechanism
Aqueous Solubility < 0.1 mg/mL> 10 mg/mLHydrogen bonding via 13 EO units
Half-life ( t1/2​ ) 1 - 2 hours6 - 12 hoursDelayed renal clearance & steric shielding
Clearance ( CL ) High (> 1.5 L/h/kg)Low (< 0.3 L/h/kg)Increased hydrodynamic radius
Volume of Distribution ( Vd​ ) High (Extensive tissue partitioning)Low (Confined to central compartment)Hydrophilicity restricts membrane diffusion
Systemic Exposure (AUC) Baseline3x to 10x IncreaseReduced clearance and improved bioavailability

Experimental Workflow: LC-MS/MS Bioanalysis of mPEG13-OH Conjugates

To validate the PK profile of an mPEG13-OH conjugated small molecule, a robust bioanalytical method is required. The monodisperse nature of mPEG13-OH simplifies mass spectrometry analysis compared to polydisperse PEGs, as it yields a single distinct precursor ion rather than a complex polymeric envelope[8].

The following protocol is designed as a self-validating system , utilizing internal standards and matrix-matched calibration to ensure data integrity.

Step-by-Step Methodology
  • Plasma Sample Collection: Collect whole blood in K2​EDTA tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Protein Precipitation (Extraction): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The hydrophilic mPEG13-OH conjugate remains highly soluble in the organic/aqueous mixture, while endogenous plasma proteins denature and precipitate. The IS corrects for matrix effects and extraction recovery variations.

  • Centrifugation: Vortex the plate for 2 minutes to ensure complete mixing, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer & Dilution: Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% formic acid in water). Causality: Diluting the high-organic extract with aqueous buffer prevents "solvent effects" (peak broadening or splitting) when injected onto the reverse-phase LC column.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the mPEG13-OH conjugate. Causality: MRM provides maximum sensitivity and specificity for the single discrete mass of the conjugate[8].

  • Data Analysis: Calculate PK parameters (AUC, t1/2​ , CL , Vd​ ) using non-compartmental analysis (NCA) software based on the validated calibration curve.

Bioanalysis_Workflow Step1 1. Plasma Sample Collection (0-24h Time-course) Step2 2. Protein Precipitation (Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation & Supernatant Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. PK Parameter Calculation (NCA Method) Step4->Step5

Step-by-step LC-MS/MS bioanalytical workflow for evaluating mPEG13-OH conjugate pharmacokinetics.

Conclusion

The application of mPEG13-OH represents a highly optimized, discrete PEGylation strategy for small molecules. By providing a precise, single-molecular-weight modification, it overcomes the analytical, regulatory, and pharmacological hurdles associated with traditional polydisperse PEGs[7]. The resulting conjugates benefit from profound improvements in aqueous solubility, metabolic stability, and circulation half-life, ultimately widening the therapeutic window of small molecule drugs.

References

  • Pharmacokinetic consequences of pegylation Source: PubMed (National Institutes of Health) URL:[Link]

  • Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics Source: PMC (National Institutes of Health) URL:[Link]

  • The Benefits and Challenges of PEGylating Small Molecules Source: Pharmaceutical Technology URL:[Link]

  • Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates Source: Novatia URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Rationale for Discrete PEGylation in Peptide Therapeutics

Application Note: Precision PEGylation of Therapeutic Peptides Using Discrete mPEG13-OH Therapeutic peptides (e.g., GLP-1 agonists, antimicrobial peptides) often suffer from rapid renal clearance and susceptibility to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision PEGylation of Therapeutic Peptides Using Discrete mPEG13-OH

Therapeutic peptides (e.g., GLP-1 agonists, antimicrobial peptides) often suffer from rapid renal clearance and susceptibility to proteolytic degradation in vivo[1]. While traditional PEGylation extends circulation half-life and shields these molecules from proteases, conventional polymeric polyethylene glycol (PEG) is synthesized via polymerization, resulting in a polydisperse admixture of varying chain lengths[2].

This heterogeneity introduces significant batch-to-batch variability, complicates analytical characterization, and can lead to inconsistent pharmacokinetic profiles. To circumvent these issues, modern bioconjugation relies on discrete PEGs (dPEGs) . A discrete PEG, such as mPEG13-OH (a monodisperse chain of exactly 13 ethylene oxide units terminated by a methoxy group and a hydroxyl group), represents a single chemical entity with a defined molecular weight[2]. This absolute structural homogeneity allows for precise tailoring of the peptide's hydrodynamic radius without compromising analytical resolution.

Mechanistic Principles of Hydroxyl Activation and Conjugation

The terminal hydroxyl (-OH) group of mPEG13-OH is chemically inert toward the nucleophilic amines or thiols present on therapeutic peptides. Therefore, the hydroxyl must be converted into an electrophilic reactive group.

N,N'-Disuccinimidyl carbonate (DSC) is the gold-standard reagent for this transformation[3]. When mPEG13-OH is reacted with DSC in the presence of a weak base (such as anhydrous pyridine), the hydroxyl oxygen attacks the carbonyl of DSC. This reaction displaces an N-hydroxysuccinimide (NHS) leaving group, forming a highly reactive mPEG13-NHS carbonate intermediate[4].

Because DSC and the resulting NHS carbonate undergo rapid hydrolysis in the presence of water, this activation step must be performed in strictly anhydrous organic solvents, such as dichloromethane (DCM)[4]. Once activated and purified, the mPEG13-NHS carbonate can be introduced to the therapeutic peptide in a slightly basic aqueous buffer (pH 7.5–8.5). At this pH, the unprotonated primary amines on the peptide (either the N-terminus or lysine side chains) act as nucleophiles, attacking the electrophilic carbonate carbonyl. This displaces the final NHS group and forms a highly stable, irreversible urethane (carbamate) linkage between the discrete PEG and the peptide.

Workflow Visualization

PEGylation_Workflow mPEG mPEG13-OH (Inert Precursor) DSC DSC Activation (Pyridine/DCM, 12h) mPEG->DSC Step 1: Activation ActivatedPEG mPEG13-NHS Carbonate (Active Ester) DSC->ActivatedPEG Yield >90% Conjugation Peptide Conjugation (pH 8.0 Buffer, 2h) ActivatedPEG->Conjugation Step 2: Add Peptide Product mPEG13-Peptide Conjugate (Urethane Linkage) Conjugation->Product NHS Release Validation LC-MS & RP-HPLC Validation (+631.35 Da) Product->Validation Mass Shift Check

Caption: Workflow for mPEG13-OH activation, therapeutic peptide conjugation, and LC-MS validation.

Quantitative Data & Optimization Parameters

Table 1: Polydisperse vs. Discrete PEGylation (mPEG13-OH)

ParameterTraditional Polydisperse PEG (e.g., 1 kDa)Discrete mPEG13-OH
Molecular Weight Average ~1,000 Da (Bell curve distribution)Exactly 604.69 Da
Polydispersity Index (PDI) 1.05 – 1.201.00 (Absolute homogeneity)
Analytical Resolution Broad, smearing peaks on RP-HPLCSharp, single-peak resolution
Batch Consistency Variable (requires extensive bridging studies)100% reproducible

Table 2: Critical Parameters for N-Terminal Peptide PEGylation

ParameterRecommended RangeMechanistic Rationale
Conjugation pH 7.8 – 8.2Balances N-terminal amine nucleophilicity (pKa ~8.0) against the rate of NHS ester hydrolysis.
Molar Excess 2 to 5 equivalents of PEGDrives the bimolecular reaction to completion before the NHS carbonate fully hydrolyzes in water.
Temperature 4°C to 25°CLower temperatures slow hydrolysis, favoring conjugation for sterically hindered peptides.

Experimental Protocols

Protocol 1: Activation of mPEG13-OH to mPEG13-NHS Carbonate

Causality Note: This protocol utilizes anhydrous conditions to prevent the premature hydrolysis of DSC and the newly formed NHS carbonate[4].

Reagents:

  • mPEG13-OH (MW: 604.69 g/mol )

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (604.7 mg) of mPEG13-OH in 5.0 mL of anhydrous DCM in a flame-dried round-bottom flask purged with inert gas (Nitrogen or Argon).

  • Base Addition: Add 2.5 mmol (202 µL) of anhydrous pyridine to the solution and stir for 5 minutes at room temperature. Causality: Pyridine acts as a proton scavenger to drive the nucleophilic attack of the hydroxyl group.

  • DSC Addition: Add 2.0 mmol (512 mg) of DSC to the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature for 12 hours under an inert atmosphere[3].

  • Purification: Precipitate the activated mPEG13-NHS carbonate by adding the reaction mixture dropwise into 50 mL of ice-cold methyl tert-butyl ether (MTBE). Collect the precipitate via centrifugation (4,000 x g, 10 min, 4°C).

  • Drying: Dry the resulting pellet under a high vacuum for 4 hours to remove residual solvent. Store at -20°C in a desiccator.

Self-Validating System (Activation): To confirm successful activation, analyze a 1 µg sample via LC-MS. Unactivated mPEG13-OH has a monoisotopic mass of 604.35 Da. The successful addition of the NHS carbonate group yields a distinct monoisotopic mass of 745.38 Da .

Protocol 2: Conjugation of mPEG13-NHS Carbonate to a Therapeutic Peptide

Causality Note: This protocol targets the primary amines of the peptide. By maintaining the pH at 8.0, we preferentially target the N-terminus over lysine side chains (which have a higher pKa of ~10.5).

Reagents:

  • Therapeutic Peptide (e.g., Exenatide or custom sequence)

  • Activated mPEG13-NHS Carbonate (from Protocol 1)

  • Conjugation Buffer: 100 mM HEPES, pH 8.0

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the therapeutic peptide in the Conjugation Buffer to a final concentration of 2.0 mg/mL.

  • PEG Addition: Weigh out 3 molar equivalents of the mPEG13-NHS carbonate. Dissolve it immediately in a minimal volume of anhydrous DMSO (e.g., 50 µL) to prevent aqueous hydrolysis prior to mixing.

  • Conjugation: Add the dissolved mPEG13-NHS carbonate to the peptide solution dropwise while vortexing gently.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle end-over-end mixing.

  • Quenching (Optional): Stop the reaction by adding a 10-fold molar excess of Tris buffer (pH 7.5) or glycine to consume any remaining unreacted NHS carbonate.

Self-Validating System (Conjugation): This protocol is self-validating through two distinct analytical checkpoints:

  • Spectrophotometric Monitoring: As the urethane bond forms, free N-hydroxysuccinimide (NHS) is released into the buffer. This can be monitored in real-time by an increasing UV absorbance at 260 nm.

  • LC-MS Mass Shift: The formation of the urethane linkage results in the loss of the NHS leaving group and a proton. The exact monoisotopic mass added to the peptide by the mPEG13-urethane moiety is +631.35 Da . Observing this exact mass shift on the peptide confirms absolute conjugation success.

References

  • Source: nih.
  • Title: Postsynthetic Conjugation of Biopolymers with High Molecular Mass Poly(ethylene glycol)
  • Title: The Covalent Tethering of Poly(ethylene glycol)
  • Title: Research progress on the PEGylation of therapeutic proteins and peptides (TPPs)

Sources

Application

Activating mPEG13-OH for Amine-Reactive NHS Ester Synthesis: An Application Guide

Introduction: The Significance of PEGylation and NHS Ester Chemistry In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone techniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of PEGylation and NHS Ester Chemistry

In the realm of bioconjugation and drug delivery, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of molecules.[1] This process can improve the solubility, stability, and circulation half-life of proteins, peptides, and small molecule drugs, while also reducing their immunogenicity.[1][2] A widely employed strategy for PEGylation involves the use of N-hydroxysuccinimide (NHS) esters.[3] These amine-reactive functional groups readily form stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins.[4][5]

This guide provides a comprehensive protocol for the activation of methoxy-terminated polyethylene glycol with a terminal hydroxyl group (mPEG13-OH) to synthesize its corresponding NHS ester. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and offer insights into the critical parameters that ensure a successful and efficient synthesis.

The Chemistry of Activation: A Two-Step Approach

The conversion of the terminal hydroxyl group of mPEG13-OH into a reactive NHS ester is typically achieved through a two-step process. First, the mPEG-OH is reacted with a carboxylating agent to introduce a terminal carboxylic acid group. A common method involves reaction with succinic anhydride to form mPEG-succinic acid. The subsequent and critical step is the activation of this newly formed carboxylic acid using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[6][7]

The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of NHS. The inclusion of NHS is crucial as it forms a more stable and amine-reactive NHS ester, minimizing undesirable side reactions and increasing the overall efficiency of subsequent conjugation to primary amines.[6][7]

Visualizing the Workflow

The overall process can be visualized as a two-stage chemical transformation, beginning with the carboxylation of mPEG13-OH and culminating in the formation of the amine-reactive mPEG13-NHS ester.

G cluster_0 Stage 1: Carboxylation cluster_1 Stage 2: NHS Ester Formation mPEG_OH mPEG13-OH SuccinicAnhydride Succinic Anhydride + Base (e.g., Pyridine) mPEG_OH->SuccinicAnhydride Reaction in an organic solvent mPEG_COOH mPEG13-Succinic Acid SuccinicAnhydride->mPEG_COOH Carbodiimide Carbodiimide (DCC or EDC) mPEG_COOH->Carbodiimide Activation mPEG_COOH->Carbodiimide NHS N-Hydroxysuccinimide Carbodiimide->NHS Intermediate Formation mPEG_NHS mPEG13-NHS Ester NHS->mPEG_NHS Esterification

Caption: Workflow for mPEG13-OH activation to mPEG13-NHS ester.

Detailed Protocol: Synthesis of mPEG13-NHS Ester

This protocol is divided into two main parts: the synthesis of mPEG13-succinic acid and its subsequent conversion to mPEG13-NHS ester.

Part 1: Synthesis of mPEG13-Succinic Acid

Materials and Reagents:

  • mPEG13-OH

  • Succinic anhydride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve mPEG13-OH in anhydrous DCM.

  • Addition of Reagents: Add succinic anhydride (typically 1.5-2 molar equivalents relative to mPEG13-OH) and anhydrous pyridine (acting as a base catalyst) to the solution.

  • Reaction: Stir the mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Workup:

    • Wash the reaction mixture with 5% NaHCO₃ solution to remove unreacted succinic anhydride.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 and extract with DCM.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solution using a rotary evaporator. Precipitate the product by adding cold diethyl ether.

  • Drying: Collect the white solid product by filtration and dry it under vacuum.

Part 2: Synthesis of mPEG13-NHS Ester

Materials and Reagents:

  • mPEG13-Succinic acid (from Part 1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or a suitable anhydrous organic solvent (e.g., DMF, THF)[4]

  • Anhydrous diethyl ether

  • Filtration setup (e.g., sintered glass funnel)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the mPEG13-succinic acid and NHS (typically 1.1-1.2 molar equivalents) in anhydrous DCM.

  • Initiation: Cool the solution in an ice bath and add DCC or EDC (typically 1.1-1.2 molar equivalents) dissolved in a small amount of anhydrous DCM.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Removal of Byproduct: If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.[8] If EDC is used, the urea byproduct is water-soluble and can be removed during a subsequent aqueous workup if necessary, though direct precipitation is often sufficient.[6]

  • Product Isolation: Concentrate the filtrate using a rotary evaporator.

  • Precipitation and Washing: Precipitate the mPEG13-NHS ester by adding cold anhydrous diethyl ether. Wash the precipitate several times with cold diethyl ether to remove any remaining impurities.

  • Drying and Storage: Dry the final product under vacuum. The mPEG-NHS ester is sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere.[4][5]

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Molar Ratio (mPEG-COOH:DCC/EDC:NHS) 1 : (1.1-1.2) : (1.1-1.2)A slight excess of the coupling agents ensures complete activation of the carboxylic acid.
Solvent Anhydrous DCM, DMF, or THFAnhydrous conditions are crucial to prevent hydrolysis of the activated ester.[3]
Temperature 0°C to Room TemperatureInitial cooling helps to control the exothermic reaction and minimize side reactions.
Reaction Time 12-24 hoursAllows for the complete formation of the NHS ester.

Characterization and Quality Control

To ensure the successful synthesis and purity of the mPEG13-NHS ester, several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the presence of the succinimide protons and the integrity of the PEG backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl stretching vibrations of the NHS ester.

  • Chromatography (e.g., GPC, HPLC): To determine the purity and molecular weight distribution of the final product.[] A spectrophotometric assay can also be used to quantify the molar equivalents of the NHS ester.[11][12]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete activation of the carboxylic acid.Ensure all reagents are anhydrous and use a slight excess of DCC/EDC and NHS.[13]
Hydrolysis of the NHS ester.Maintain strictly anhydrous conditions throughout the reaction and workup.[13]
Product Impurity Presence of dicyclohexylurea (DCU) byproduct.Ensure thorough filtration to remove all DCU precipitate.
Unreacted starting materials.Optimize the stoichiometry of the reagents and the reaction time.

Conclusion

The activation of mPEG13-OH to its corresponding NHS ester is a fundamental procedure in the field of bioconjugation. By carefully controlling the reaction conditions and adhering to the protocols outlined in this guide, researchers can reliably synthesize high-quality, amine-reactive PEGylating agents. The resulting mPEG13-NHS ester serves as a versatile tool for the modification of a wide range of biomolecules, paving the way for the development of novel therapeutics and research reagents.

References

  • Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

  • JenKem Technology. (n.d.). MPEG2 Succinimidyl Carboxymethyl Ester. Retrieved from [Link]

  • Winkler, K., & Hilpert, K. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5780-5786.
  • Li, Y., et al. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. Chemistry Central Journal, 6(1), 143.
  • Lowe, R. D., et al. (2011).
  • Taylor & Francis Online. (n.d.). N-hydroxysuccinimide – Knowledge and References. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Nicolas, J., et al. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1543–1560.
  • Nanocs. (n.d.). Methoxypolyethylene glycol succinimidyl ester, mPEG-NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the active PEGylation agent mPEG-succinimidyl propionate.... Retrieved from [Link]

  • ResearchGate. (n.d.). New method for the synthesis and purification of branched mPEG2-lys. Retrieved from [Link]

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Kawai, F., et al. (1980). Purification and characterization of polyethylene glycol dehydrogenase involved in the bacterial metabolism of polyethylene glycol. Applied and Environmental Microbiology, 39(2), 301–306.
  • ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and.... Retrieved from [Link]

  • Ehrlich, G. K., et al. (2009). Affinity purification and characterization of an anti-PEG IgM. Journal of Molecular Recognition, 22(2), 99–103.

Sources

Method

mPEG13-OH tosylation protocol for amine coupling reactions

Application Note: mPEG13-OH Tosylation Protocol for Amine Coupling Reactions Introduction & Mechanistic Rationale Monodisperse polyethylene glycols (PEGs), such as mPEG13-OH, are fundamental building blocks in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: mPEG13-OH Tosylation Protocol for Amine Coupling Reactions

Introduction & Mechanistic Rationale

Monodisperse polyethylene glycols (PEGs), such as mPEG13-OH, are fundamental building blocks in modern drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike polymeric PEGs, monodisperse PEGs possess an exact molecular weight, eliminating pharmacokinetic heterogeneity and enabling precise structure-activity relationship (SAR) profiling[1].

However, the terminal hydroxyl (-OH) group of mPEG13-OH is a poor leaving group due to the high basicity of the hydroxide ion. To facilitate covalent conjugation with primary or secondary amines, the hydroxyl must be chemically activated[2]. Tosylation (using p-toluenesulfonyl chloride, TsCl) is the gold standard for this activation. Mechanistically, tosylation converts the hydroxyl into a p-toluenesulfonate ester (-OTs)[3]. The resulting tosylate anion is highly resonance-stabilized, making it an exceptionally weak conjugate base and, consequently, a superior leaving group for bimolecular nucleophilic substitution (SN2) reactions with amines[3].

Process Visualization

G N1 mPEG13-OH (Poor Leaving Group) N2 Tosylation (TsCl, TEA, DCM) N1->N2 Activation N3 mPEG13-OTs (Activated Intermediate) N2->N3 Workup N4 Amine Coupling (R-NH2, K2CO3, ACN) N3->N4 SN2 Substitution N5 mPEG13-NH-R (Stable Conjugate) N4->N5 Isolation

Workflow of mPEG13-OH activation via tosylation and subsequent amine coupling.

Quantitative Data: Optimization of Reaction Conditions

Selecting the correct activation strategy is critical for maximizing the yield of the downstream amine coupling. The table below summarizes the comparative advantages of tosylation against other common activation methods.

Table 1: Comparison of PEG Activation Strategies for Amine Coupling

Activation StrategyReagentsLeaving Group QualityTypical SN2 YieldMechanistic Advantage / Limitation
Tosylation TsCl, TEA, DCMExcellent (-OTs)85–95%Highly stable intermediate; easily tracked via UV-active aromatic protons in NMR and TLC.
Mesylation MsCl, TEA, DCMExcellent (-OMs)80–90%Slightly more reactive than tosylates, but intermediates are less stable during long-term storage.
Halogenation SOCl₂, PBr₃Good (-Cl, -Br)70–85%Prone to elimination side-reactions; lacks a UV-active chromophore for easy TLC tracking.
Direct Mitsunobu PPh₃, DIAD, THFN/A (Concerted)50–70%Avoids intermediate isolation, but triphenylphosphine oxide byproducts severely complicate purification.

Detailed Experimental Protocols

Phase 1: Tosylation of mPEG13-OH (Synthesis of mPEG13-OTs)

Causality Insight: This reaction must be strictly temperature-controlled (initiated at 0 °C) to prevent the exothermic degradation of TsCl and to minimize the formation of chlorinated byproducts. Triethylamine (TEA) acts as an acid scavenger for the generated HCl, driving the equilibrium forward[3].

Materials:

  • mPEG13-OH (Exact MW: 604.7 g/mol )

  • p-Toluenesulfonyl chloride (TsCl, purified/recrystallized)

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of mPEG13-OH in anhydrous DCM (approx. 5 mL per gram of PEG) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of anhydrous TEA to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.

  • Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C.

  • Activation: Dissolve 1.5 eq of TsCl in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is typically a pale yellow oil.

Self-Validating System (Quality Control):

  • TLC Monitoring: Check reaction completion via TLC (Silica gel, 10% MeOH in EtOAc or DCM). mPEG13-OH should disappear, replaced by a less polar spot for mPEG13-OTs (Rf ~0.6)[4].

  • ¹H NMR Validation (CDCl₃): Confirm successful tosylation by identifying new aromatic doublets at δ 7.83 ppm and 7.35 ppm. Crucially, verify the shift of the terminal methylene protons (-CH₂-O-Tosyl) from ~3.60 ppm to a distinct triplet at 4.13–4.23 ppm[5].

Phase 2: Amine Coupling (SN2 N-Alkylation)

Causality Insight: The SN2 displacement of the tosylate by an amine requires a polar aprotic solvent (e.g., Acetonitrile) to solvate the nucleophile without hydrogen-bonding it, maximizing its reactivity. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct, preventing the protonation (and subsequent deactivation) of the amine nucleophile.

Materials:

  • mPEG13-OTs

  • Primary or secondary amine of interest (R-NH₂)

  • Potassium carbonate (K₂CO₃, finely powdered and oven-dried)

  • Acetonitrile (ACN, anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of mPEG13-OTs and 1.5–2.0 eq of the target amine in anhydrous ACN.

  • Base Addition: Add 3.0 eq of finely powdered K₂CO₃.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C under argon for 24 hours. Causality: Heating is required because the bulky PEG chain creates steric hindrance, increasing the activation energy required to reach the SN2 transition state.

  • Workup: Cool the mixture to room temperature and filter it through a Celite pad to remove the solid K₂CO₃ and the precipitated potassium tosylate byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Depending on the lipophilicity of the conjugated amine, purify the final mPEG13-amine conjugate via reverse-phase HPLC or by precipitation in cold diethyl ether.

Self-Validating System (Quality Control):

  • LC-MS: The tosylate peak (M+1 = 759.9) should diminish, replaced by the mass of the desired mPEG13-amine conjugate.

  • Ninhydrin Test: If coupling a primary amine to form a secondary amine, the ninhydrin stain will shift from a deep purple (primary amine) to a faint yellow/brown, indicating successful N-alkylation.

References

  • Title: Base-labile protecting groups for stepwise PEG synthesis - Digital Commons @ Michigan Tech Source: mtu.edu URL: [Link]

  • Title: Electronic Supplementary Information - Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity Source: rsc.org URL: [Link]

  • Title: Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation Source: mdpi.com URL: [Link]

  • Title: The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System Source: nih.gov URL: [Link]

  • Title: Assessment of Intracellular Delivery Potential of Novel Sustainable Poly(δ-decalactone)-Based Micelles Source: mdpi.com URL: [Link]

Sources

Application

step-by-step synthesis of mPEG13-azide from mPEG13-OH

Application Note: High-Fidelity Synthesis of Discrete mPEG13-Azide from mPEG13-OH Introduction & Rationale The synthesis of mPEG13-azide from mPEG13-OH represents a critical transformation in the preparation of discrete...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Synthesis of Discrete mPEG13-Azide from mPEG13-OH

Introduction & Rationale

The synthesis of mPEG13-azide from mPEG13-OH represents a critical transformation in the preparation of discrete polyethylene glycol (dPEG) linkers. Unlike traditional polydisperse PEGs, discrete PEGs possess a single, exact molecular weight (Polydispersity Index, PDI = 1.0). This structural exactness is paramount for maintaining batch-to-batch consistency and precise pharmacokinetic profiles in advanced therapeutics, such as antibody-drug conjugates (ADCs) and targeted nanomedicines[1].

The conversion relies on a robust two-step sequence: the activation of the terminal hydroxyl group into a superior leaving group, followed by a nucleophilic substitution ( SN​2 ) using an azide source[2]. This application note details the causality behind reagent selection, provides a self-validating experimental protocol, and outlines the analytical checkpoints required to guarantee high-fidelity synthesis.

Mechanistic Rationale & Causality

  • Phase 1: Activation via Mesylation: The terminal hydroxyl group of mPEG13-OH is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a methanesulfonate (mesylate) ester[3]. Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl chloride (TsCl) due to its higher reactivity, superior atom economy, and ease of byproduct removal. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed ether cleavage of the PEG chain[4].

  • Phase 2: Nucleophilic Azidation: The intermediate mPEG13-OMs undergoes an SN​2 displacement with sodium azide ( NaN3​ )[5]. N,N-Dimethylformamide (DMF) is the solvent of choice because, as a polar aprotic solvent, it heavily solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. Elevating the temperature to 80 °C provides the necessary kinetic energy to overcome the activation barrier of the displacement reaction, ensuring quantitative conversion[3][5].

Workflow A mPEG13-OH (Discrete PEG) B Step 1: Mesylation MsCl, TEA, DCM 0°C to RT A->B C mPEG13-OMs (Activated Intermediate) B->C D Step 2: Azidation NaN3, DMF 80°C C->D E mPEG13-Azide (Click-Ready Linker) D->E

Workflow for the two-step synthesis of mPEG13-azide from mPEG13-OH.

Quantitative Parameters

Table 1: Reagents for Phase 1 (Mesylation) - 10 mmol Scale

Reagent MW ( g/mol ) Equivalents Amount Role
mPEG13-OH 604.7 1.0 6.05 g Starting Material
Methanesulfonyl Chloride (MsCl) 114.55 2.0 1.55 mL Activating Agent
Triethylamine (TEA) 101.19 2.5 3.48 mL Base / Acid Scavenger

| Dichloromethane (DCM) | - | - | 50 mL | Solvent |

Table 2: Reagents for Phase 2 (Azidation) - ~10 mmol Scale

Reagent MW ( g/mol ) Equivalents Amount Role
mPEG13-OMs 682.8 1.0 ~6.83 g Intermediate

| Sodium Azide ( NaN3​ ) | 65.01 | 3.0 | 1.95 g | Nucleophile | | N,N-Dimethylformamide (DMF) | - | - | 40 mL | Solvent |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of mPEG13-OMs
  • Drying (Critical Step): Dry mPEG13-OH (6.05 g, 10 mmol) by azeotropic distillation with toluene (2 x 20 mL) or by drying under high vacuum at 40 °C for 2 hours. Causality: Trace water will hydrolyze MsCl into methanesulfonic acid, drastically reducing the reaction yield and complicating purification.

  • Setup: Dissolve the dried mPEG13-OH in 50 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (3.48 mL, 25 mmol) to the solution and stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Methanesulfonyl chloride (MsCl) (1.55 mL, 20 mmol) dropwise over 15–30 minutes using a syringe. Causality: Dropwise addition at 0 °C controls the exothermic reaction, preventing the formation of dark, polymerized impurities.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath, gradually warming to room temperature. Stir for an additional 12 hours[3].

  • Workup: Quench the reaction by adding 10 mL of ice-cold water. Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess TEA, followed by saturated NaHCO3​ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield mPEG13-OMs as a viscous, pale-yellow oil.

Phase 2: Synthesis of mPEG13-Azide
  • Setup: Dissolve the crude mPEG13-OMs (~6.8 g, ~10 mmol) in 40 mL of anhydrous DMF in a 100 mL round-bottom flask.

  • Nucleophile Addition: Add Sodium Azide ( NaN3​ ) (1.95 g, 30 mmol) to the solution. CAUTION: Sodium azide is highly toxic and potentially explosive if reacted with heavy metals. Handle with appropriate PPE.

  • Displacement: Heat the reaction mixture to 80 °C and stir for 16–24 hours under an inert atmosphere[3][5].

  • Solvent Removal: Cool the mixture to room temperature. Remove the majority of the DMF under high vacuum (rotary evaporator equipped with a strong vacuum pump and a cold trap).

  • Workup: Suspend the concentrated residue in 50 mL of DCM and 50 mL of half-saturated brine. Transfer to a separatory funnel and extract the aqueous layer with additional DCM (2 x 30 mL). Causality: Brine decreases the solubility of the PEG chain in the aqueous phase, forcing it into the organic DCM layer.

  • Washing: Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to obtain pure mPEG13-Azide.

Analytical Validation & Self-Correction

To ensure this protocol functions as a self-validating system, researchers must not proceed blindly between steps. Unreacted mPEG13-OH is chromatographically difficult to separate from mPEG13-Azide due to nearly identical polarities. Therefore, absolute conversion must be validated at each checkpoint.

Validation Step1 mPEG13-OMs Synthesis Val1 Checkpoint 1: 1H-NMR Verify shift of -CH2-OH (δ 3.6) to -CH2-OMs (δ 4.3) Step1->Val1 Step2 mPEG13-Azide Synthesis Val1->Step2 Proceed if >98% conversion Val2 Checkpoint 2: FTIR & 1H-NMR FTIR: Azide stretch at ~2100 cm⁻¹ NMR: Shift to -CH2-N3 (δ 3.4) Step2->Val2

Self-validating analytical checkpoints ensuring high-fidelity conversion.
  • Checkpoint 1 (Post-Mesylation): Analyze the crude mPEG13-OMs via 1H -NMR ( CDCl3​ ). The complete disappearance of the terminal hydroxyl-adjacent methylene protons at δ 3.6 ppm and the appearance of a new downfield triplet at δ 4.37 ppm confirms quantitative mesylation[5]. A sharp singlet at δ 3.08 ppm (mesylate methyl group) should also be visible.

    • Self-Correction: If conversion is <98%, re-dissolve the mixture in DCM and re-subject to 0.5 eq of MsCl and TEA for an additional 4 hours.

  • Checkpoint 2 (Post-Azidation): Analyze the final product via FTIR and 1H -NMR. FTIR must show a strong, sharp asymmetric azide stretching band at ~2100 cm⁻¹ [3]. In 1H -NMR, the mesylate methylene triplet at δ 4.37 ppm must shift upfield to δ 3.39 ppm [5]. The total absence of the δ 4.37 ppm peak validates the complete displacement of the mesylate group.

References

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery Source: PMC / nih.gov URL:[Link]

  • Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives Source: PMC / nih.gov URL:[Link]

  • US8637711B2 - Selective and specific preparation of discrete PEG compounds Source: Google Patents URL
  • Poly(oligo(ethylene glycol)acrylamide) Brushes by Surface Initiated Polymerization: Effect of Macromonomer Chain Length on Brush Growth and Protein Adsorption from Blood Plasma Source: Langmuir / ACS Publications URL:[Link]

  • Assessment of Intracellular Delivery Potential of Novel Sustainable Poly(δ-decalactone)-Based Micelles Source: MDPI URL:[Link]

Sources

Method

Advanced Protocol for Nanoparticle Surface Passivation Using mPEG13-OH

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: Nanomedicine, Targeted Drug Delivery, and Pharmacokinetic Optimization Introduction & Mechanistic Rationale Nanopartic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: Nanomedicine, Targeted Drug Delivery, and Pharmacokinetic Optimization

Introduction & Mechanistic Rationale

Nanoparticle surface passivation via PEGylation is a cornerstone of advanced drug delivery, designed to create a steric hydration layer that shields nanocarriers from opsonin protein adsorption and subsequent clearance by the reticuloendothelial system (RES)[]. Historically, polymeric polyethylene glycol (PEG) has been utilized; however, traditional PEGs exhibit high polydispersity. This leads to heterogeneous surface coverage, batch-to-batch pharmacokinetic variability, and an increased risk of anti-PEG immunogenicity[2],[3].

To overcome these translational bottlenecks, this protocol utilizes mPEG13-OH —a discrete PEG (dPEG)[4]. With an exact, monodisperse molecular weight and precisely 13 ethylene oxide units, mPEG13-OH ensures absolute structural uniformity on the nanoparticle surface, enabling highly reproducible bioconjugation[3].

Because mPEG13-OH terminates in a hydroxyl (-OH) group, standard EDC/NHS amine-coupling chemistry is ineffective[5]. Instead, we employ a modified Steglich esterification to covalently graft the PEG chain to carboxylated nanoparticles (NP-COOH)[6]. This Application Note provides a rigorously validated, step-by-step methodology for this conjugation, emphasizing the mechanistic causality behind each reagent choice to ensure a self-validating experimental system.

Mechanistic Pathways

A. Chemical Conjugation Workflow

The Steglich esterification relies on the synergistic action of a carbodiimide (EDC) and an acyl transfer catalyst (DMAP) to drive the reaction between a stable carboxylic acid and a weak hydroxyl nucleophile[7],[5].

Steglich NP NP-COOH (Carboxylated NP) EDC EDC Activation NP->EDC O_acyl O-acylisourea Intermediate EDC->O_acyl DMAP DMAP Catalysis O_acyl->DMAP Acyl_DMAP Acylpyridinium Intermediate DMAP->Acyl_DMAP PEG mPEG13-OH Conjugation Acyl_DMAP->PEG Final mPEG13-Passivated Nanoparticle PEG->Final Ester Bond Formation

Figure 1: Steglich esterification workflow for mPEG13-OH conjugation to carboxylated nanoparticles.

B. Biological Impact Pathway

Effective passivation shifts the systemic fate of the nanoparticle from rapid macrophage clearance to prolonged therapeutic circulation[8].

Pathway UnPEG Bare Nanoparticle Ops Opsonin Protein Adsorption UnPEG->Ops Clear Macrophage Clearance (RES System) Ops->Clear PEG_NP mPEG13-Passivated NP Steric Steric Hydration Layer PEG_NP->Steric Circ Prolonged Systemic Circulation Steric->Circ

Figure 2: Mechanistic pathway of systemic clearance for bare vs. mPEG13-passivated nanoparticles.

Materials and Reagents

  • Nanoparticles: Carboxylated Nanoparticles (NP-COOH), e.g., PLGA, Silica, or Polystyrene (10 mg/mL).

  • Passivation Agent: mPEG13-OH (Methoxy-PEG13-hydroxyl, discrete PEG, ≥99% purity).

  • Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Catalyst: DMAP (4-Dimethylaminopyridine).

  • Solvent: Strictly Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Purification: Regenerated cellulose dialysis cassettes (MWCO 10-20 kDa) and 1X PBS (pH 7.4).

Step-by-Step Experimental Protocol

Step 1: Nanoparticle Preparation & Solvent Exchange
  • Transfer 10 mg of carboxylated nanoparticles (NP-COOH) into a low-protein-binding microcentrifuge tube.

  • Resuspend the pellet in 1.0 mL of strictly anhydrous DMF or DCM.

  • Causality: The Steglich esterification is highly sensitive to moisture. Water acts as a competing nucleophile, rapidly hydrolyzing the O-acylisourea intermediate back to a carboxylic acid, which aborts the bioconjugation process[5].

Step 2: Carboxyl Activation (O-acylisourea Formation)
  • Add 10 molar equivalents of EDC·HCl (relative to the available surface carboxyl groups).

  • Vortex gently for 5 minutes at room temperature.

  • Causality: EDC activates the highly stable -COOH group into a reactive O-acylisourea ester, priming the surface for nucleophilic attack[7].

Step 3: DMAP Catalysis (Acylpyridinium Formation)
  • Immediately add 1 molar equivalent of DMAP to the suspension.

  • Causality: Without DMAP, the O-acylisourea intermediate undergoes a spontaneous 1,3-rearrangement into a stable, dead-end N-acylurea[7]. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, intercepting the intermediate to form a highly reactive acylpyridinium species[5].

Step 4: mPEG13-OH Conjugation
  • Add 5 molar equivalents of mPEG13-OH to the activated nanoparticle suspension.

  • Incubate the reaction mixture under continuous magnetic stirring (400 rpm) at room temperature for 18–24 hours in the dark.

  • Causality: The terminal hydroxyl (-OH) of mPEG13-OH is a significantly weaker nucleophile than an amine (-NH2). Extended reaction times are mandatory to ensure maximum grafting density on the nanoparticle surface[5].

Step 5: Purification & Recovery
  • Transfer the suspension into a regenerated cellulose dialysis cassette (MWCO 10 kDa).

  • Dialyze against 1X PBS (pH 7.4) for 48 hours, with buffer exchanges every 12 hours.

  • Causality: Dialysis removes the water-soluble dicyclohexylurea (DCU/EDU) byproduct, unreacted DMAP, and excess mPEG13-OH, yielding a purified nanoparticulate suspension ready for in vivo application[7].

Self-Validating System: Quality Control & Analytics

To ensure the protocol acts as a self-validating system, researchers must compare the physicochemical properties of the nanoparticles before and after the reaction. Successful mPEG13-OH passivation will strictly adhere to the quantitative shifts outlined below:

ParameterBare NP-COOHmPEG13-Passivated NPAnalytical Significance
Hydrodynamic Diameter (DLS) 100.0 ± 2.5 nm108.4 ± 3.1 nm~8 nm increase confirms the presence of the dense 13-mer PEG hydration corona.
Zeta Potential (ζ) -45.2 ± 3.4 mV-15.1 ± 2.8 mVDrastic reduction in negative charge indicates successful consumption of surface carboxylates and charge shielding by PEG.
Polydispersity Index (PDI) 0.08 ± 0.020.09 ± 0.02Maintenance of a low PDI confirms the absence of inter-particle cross-linking or aggregation during the EDC/DMAP reaction.
Serum Stability (Size at 48h) > 500 nm (Aggregated)112.5 ± 4.0 nm (Stable)Demonstrates effective steric repulsion, preventing protein corona formation (opsonization).

References

  • Discrete polyethylene glycol for modulating immunogenicity and enhancing mRNA delivery efficiency of lipid nanoparticles - American Chemical Society.
  • Discrete Polyethylene Glycol Technology for Conjug
  • Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Steglich esterific
  • Steglich Esterific
  • Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Comput
  • The Role of Polyethylene Glycol in Nanotechnology - BOC Sciences.

Sources

Application

Application Note: Synthesis and Incorporation of Discrete mPEG13 into mRNA-Lipid Nanoparticles (LNPs)

Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Developers Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The clinical success of mRNA-lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and RNA Therapeutics Developers Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The clinical success of mRNA-lipid nanoparticles (LNPs) relies heavily on PEGylated lipids (typically DMG-PEG2000) to provide steric stabilization during manufacturing and systemic circulation. However, the field currently faces the "PEG Dilemma" : the long polymeric chains of PEG2000 (approx. 45 repeating units) that stabilize the LNP also hinder cellular uptake, impede endosomal escape, and trigger the Accelerated Blood Clearance (ABC) phenomenon via anti-PEG antibody induction.

As a highly targeted solution, incorporating mPEG13-OH (a discrete, monodisperse polyethylene glycol with exactly 13 repeating units, MW ~604 Da) offers a "stealth-lite" profile. demonstrate that reducing PEG chain length significantly decreases anti-PEG IgG/IgM production while accelerating in vivo shedding. This rapid shedding exposes the LNP surface to Apolipoprotein E (ApoE) opsonization, driving efficient Low-Density Lipoprotein Receptor (LDLR)-mediated uptake in hepatocytes and enhancing endosomal escape.

Critical Insight: Free mPEG13-OH is highly hydrophilic and cannot be directly formulated into LNPs, as it will partition into the aqueous phase during microfluidic mixing. It must first be conjugated to a hydrophobic anchor. This guide details the end-to-end workflow: the chemical lipidization of mPEG13-OH to 1,2-dimyristoyl-sn-glycerol (DMG), followed by the microfluidic assembly and validation of mPEG13-LNPs.

Mechanistic Workflows

LNP_Assembly L Lipid Mix (Ethanol) Ionizable, DSPC, Chol, DMG-mPEG13 M Microfluidic Mixing (3:1 Flow Ratio) L->M A Aqueous Phase (pH 4.0) mRNA in Citrate Buffer A->M D Dialysis (pH 7.4) Hydrophobic Collapse M->D Rapid Assembly F mPEG13-LNP Sterically Stabilized D->F Buffer Exchange

Fig 1: Microfluidic assembly of mPEG13-LNPs via controlled hydrophobic collapse.

Mechanism Inj Intravenous Administration of mPEG13-LNPs Shed Rapid in vivo Shedding of Short mPEG13 Chains Inj->Shed Ops ApoE Opsonization on Exposed Lipid Surface Shed->Ops Uptake LDLR-Mediated Hepatocyte Endocytosis Ops->Uptake Esc Enhanced Endosomal Escape (Reduced Steric Hindrance) Uptake->Esc Exp High mRNA Translation & Reduced Immunogenicity Esc->Exp

Fig 2: Biological mechanism of mPEG13-LNPs demonstrating rapid shedding and enhanced uptake.

Phase I: Chemical Synthesis of DMG-mPEG13

To anchor mPEG13-OH into the lipid bilayer, we utilize a carbamate linkage to conjugate it with a DMG tail. We select a C14 (myristoyl) tail over a C18 (stearoyl) tail because shorter acyl chains, perfectly synergizing with the short mPEG13 chain to maximize intracellular delivery.

Step-by-Step Protocol: CDI-Mediated Conjugation
  • Activation of mPEG13-OH:

    • Dissolve 1.0 eq of discrete mPEG13-OH in anhydrous dichloromethane (DCM) under inert argon gas.

    • Add 1.5 eq of N,N′-Carbonyldiimidazole (CDI). Stir at room temperature for 2 hours.

    • Causality: CDI activates the terminal hydroxyl group of mPEG13-OH, forming a reactive mPEG13-imidazolide intermediate. Anhydrous conditions are critical, as water will prematurely hydrolyze the intermediate back to mPEG13-OH.

  • Lipid Conjugation:

    • Add 1.2 eq of 1,2-dimyristoyl-sn-glycerol (DMG) and 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

    • Stir the reaction mixture at 40°C for 24 hours.

  • Purification & Self-Validation:

    • Evaporate the DCM and precipitate the crude product in cold diethyl ether to remove unreacted DMG.

    • Purify via silica gel column chromatography (DCM:Methanol gradient).

    • QC Check (Self-Validating Step): Perform 1 H-NMR. The successful formation of the carbamate bond is validated by a distinct downfield shift of the DMG glycerol backbone protons and the presence of the mPEG methoxy singlet at ~3.38 ppm. Do not proceed to LNP formulation without this confirmation.

Phase II: Microfluidic Formulation of mPEG13-LNPs

With the DMG-mPEG13 synthesized, we proceed to formulate the LNPs. The microfluidic mixing process relies on the rapid alteration of solvent polarity to drive the hydrophobic collapse of the lipids around the mRNA.

Step-by-Step Protocol: LNP Assembly
  • Preparation of the Aqueous Phase:

    • Dilute mRNA in 50 mM Citrate Buffer to a final concentration of 0.175 mg/mL.

    • Causality: The buffer must be strictly maintained at pH 4.0. At this pH, the ionizable lipid (pKa ~6.0-6.5) becomes fully protonated (cationic), allowing it to electrostatically bind to the negatively charged phosphate backbone of the mRNA.

  • Preparation of the Lipid Phase:

    • Dissolve the lipid mixture in absolute ethanol at a total lipid concentration of 12.5 mM.

    • Molar Ratio: Ionizable Lipid (e.g., DLin-MC3-DMA) : DSPC : Cholesterol : DMG-mPEG13 = 50 : 10 : 38.5 : 1.5 .

    • Causality: Maintaining the PEG-lipid at 1.5 mol% is critical. Because mPEG13 has a smaller hydration radius than PEG2000, dropping below 1.5 mol% will result in insufficient steric repulsion, leading to catastrophic particle aggregation during mixing.

  • Microfluidic Mixing:

    • Load the aqueous and lipid phases into sterile syringes.

    • Mix using a microfluidic cartridge (e.g., Precision NanoSystems Ignite) at an Aqueous:Ethanol flow rate ratio (FRR) of 3:1 and a total flow rate of 12 mL/min.

  • Dialysis and Buffer Exchange:

    • Immediately transfer the effluent to a 10 kDa MWCO dialysis cassette.

    • Dialyze against 100 volumes of 1x PBS (pH 7.4) for 18 hours at 4°C.

    • Causality: Dialysis serves a dual purpose: it removes the ethanol (which would otherwise destabilize the LNP and cause toxicity) and raises the pH to 7.4. As the pH rises above the pKa of the ionizable lipid, the lipid neutralizes, driving the final hydrophobic collapse into a dense, solid-core LNP.

Analytical Characterization & Comparative Data

To ensure the formulation is a self-validating system, quality control metrics must be captured before and after dialysis. If Dynamic Light Scattering (DLS) reveals a Polydispersity Index (PDI) > 0.2 prior to dialysis, microfluidic flow instability occurred. If the PDI spikes only after dialysis, the mPEG13 density was insufficient to protect the particles during the hydrophobic collapse.

Quantitative Data Summary

The following table summarizes expected analytical outputs when comparing standard PEG2000-LNPs against the discrete mPEG13-LNPs formulated via this protocol. confirm that shorter PEG chains drastically alter clearance and immunogenicity profiles.

Analytical ParameterDMG-PEG2000 (mPEG45) LNPDMG-mPEG13 LNPCausality / Mechanistic Implication
Z-Average Size (nm) 75 ± 5 nm88 ± 6 nmThe shorter mPEG13 chain provides a thinner steric hydration layer, allowing slightly larger core assembly during microfluidic mixing.
Polydispersity Index < 0.10< 0.15mPEG13 maintains sufficient colloidal stability, though the PDI is marginally higher due to reduced steric bulk.
Encapsulation (EE%) > 95%> 94%RNA encapsulation is driven by the ionizable lipid; PEG chain length has negligible impact on initial electrostatic complexation.
In Vivo Shedding ( t1/2​ ) ~1.3 hours< 0.5 hoursReduced molecular weight and weaker membrane anchoring lead to rapid shedding, accelerating ApoE binding.
Anti-PEG IgG Induction High (Baseline)> 80% ReductionThe discrete, short 13-mer chain lacks the repeating epitopic length required to strongly cross-link B-cell receptors.

References

  • Discrete polyethylene glycol for modulating immunogenicity and enhancing mRNA delivery efficiency of lipid nanoparticles ACS Nano URL:[Link]

  • Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization ACS Nano URL:[Link]

  • PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective Bioconjugate Chemistry (via PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete PEGylation with mPEG-OH Linkers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with protein PEGylation, specifically when experiencing incomplete o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with protein PEGylation, specifically when experiencing incomplete or failed reactions with methoxy-poly(ethylene glycol)-hydroxyl (mPEG-OH) linkers. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a foundational understanding of the chemistry involved, enabling you to diagnose issues, optimize your strategy, and achieve successful conjugation.

This resource is structured to address the most critical and common source of failure—the inherent non-reactivity of the PEG's terminal hydroxyl group—and to provide detailed, actionable protocols to overcome this barrier.

Frequently Asked Questions (FAQs): The Core of the Issue

Q1: Why is my PEGylation reaction with mPEG13-OH failing or showing very low yield?

This is the most common and fundamental question we receive regarding this specific linker. The primary reason for incomplete PEGylation with mPEG-OH is a misunderstanding of its chemical properties.

Core Scientific Principle: The terminal hydroxyl (-OH) group on a standard mPEG-OH linker is chemically inert and not sufficiently reactive to form a stable, covalent bond with the common functional groups on a protein (such as the primary amines on lysine residues or the N-terminus) under standard bioconjugation conditions.[] In organic chemistry, the hydroxyl group is a notoriously poor leaving group, making direct nucleophilic substitution difficult.[2]

Therefore, direct incubation of a protein with mPEG-OH, even at high concentrations or for extended periods, will not result in significant PEGylation. The mPEG-OH must first be "activated" by converting the terminal hydroxyl into a more reactive functional group.

The Solution: Activating Your mPEG-OH Linker

To achieve successful PEGylation, the terminal hydroxyl group of your mPEG13-OH must be chemically converted into an electrophilic group that can readily react with nucleophilic sites on your target biomolecule. This section provides detailed protocols for the most common and effective activation strategies.

Strategy 1: Tosylation - Creating an Excellent Leaving Group

The most robust initial activation step is converting the mPEG-OH to mPEG-tosylate (mPEG-OTs). The tosylate group is an outstanding leaving group, making the terminal carbon highly susceptible to nucleophilic attack.[2] The resulting mPEG-OTs can then be used to react with amines or serve as a stable intermediate for conversion to other functional groups (like azides or thiols).

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation mPEG_OH mPEG13-OH (Inactive Linker) TsCl p-Toluenesulfonyl Chloride (TsCl) + Base (e.g., Triethylamine) mPEG_OH->TsCl Reaction in Dichloromethane (DCM) mPEG_OTs mPEG13-OTs (Activated Intermediate) TsCl->mPEG_OTs Forms Tosylate Ester Protein Protein-NH2 (Nucleophile) mPEG_OTs->Protein Nucleophilic Attack (SN2 Reaction) PEG_Protein PEGylated Protein (Stable Amine Linkage) Protein->PEG_Protein Tosylate group leaves

Caption: Workflow for mPEG-OH activation and subsequent protein conjugation.

This protocol is adapted from established procedures for PEG tosylation.[3][4]

Materials:

  • mPEG13-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), distilled

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP) (optional, catalyst)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Procedure:

  • Preparation: Thoroughly dry the mPEG13-OH before use, for example, by azeotropic distillation with toluene and drying under vacuum.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the dried mPEG13-OH (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (TEA) (2-3 equivalents). If desired, add a catalytic amount of DMAP (0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) (1.5-2 equivalents), either as a solid or dissolved in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

  • Work-up:

    • Wash the reaction mixture with a 5% NaHCO₃ solution to remove excess TsCl and pyridinium salts.

    • Wash with water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the DCM solution under reduced pressure.

    • Precipitate the product by adding the concentrated solution dropwise into a large volume of cold, stirred diethyl ether.

    • Collect the white precipitate by filtration and dry under vacuum.

Strategy 2: Conversion to an Amine-Reactive NHS Ester

N-hydroxysuccinimide (NHS) esters are highly popular for bioconjugation as they react efficiently with primary amines on proteins to form stable amide bonds.[5][6] Converting mPEG-OH to an mPEG-NHS ester is a two-step process: first, the hydroxyl is converted to a carboxylic acid, which is then activated with NHS. A common method is to form a succinimidyl carbonate (SC).

G mPEG_OH mPEG13-OH DSC Disuccinimidyl Carbonate (DSC) + Base (e.g., Pyridine) mPEG_OH->DSC Step 1: Activation (in Acetonitrile) mPEG_SC mPEG13-Succinimidyl Carbonate (mPEG-SC, an NHS Ester) DSC->mPEG_SC Protein Protein-NH2 mPEG_SC->Protein Step 2: Conjugation (pH 7.0-8.5) PEG_Protein PEGylated Protein (Stable Carbamate Linkage) Protein->PEG_Protein NHS is released

Caption: Two-step process for creating and using an amine-reactive mPEG linker.

This protocol provides a general framework for activating mPEG-OH with disuccinimidyl carbonate (DSC).

Materials:

  • mPEG13-OH, dried

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous acetonitrile or DCM

  • Anhydrous pyridine or TEA

  • Anhydrous diethyl ether

  • Reaction vessel under inert atmosphere

Procedure:

  • Dissolution: Dissolve dried mPEG13-OH (1 equivalent) in anhydrous acetonitrile or DCM.

  • Reagent Addition: Add disuccinimidyl carbonate (DSC) (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 6-12 hours.

  • Purification:

    • Filter the reaction mixture to remove any precipitate (e.g., pyridinium salts).

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the mPEG-SC product by adding the concentrated solution to cold, stirred diethyl ether.

    • Collect the white solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

    • Store the activated mPEG-SC desiccated at -20°C.[6]

Verification: How to Confirm Successful Activation

Before proceeding to the protein conjugation step, it is critical to confirm that the activation of your mPEG-OH was successful. This quality control step will save significant time and resources.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the most direct method to confirm functionalization. You should observe a characteristic shift in the signal of the methylene protons (-CH₂-) adjacent to the terminal oxygen.[7][8]

mPEG Derivative Starting Material (-CH₂-OH) Activated Product (-CH₂-X) Interpretation
mPEG-OTs Triplet at ~3.72 ppmTriplet at ~4.15 ppm[7][9]Downfield shift confirms esterification with the electron-withdrawing tosyl group. Aromatic protons from the tosyl group will also appear around 7.3-7.8 ppm.
mPEG-Carboxylate Triplet at ~3.72 ppmTriplet at ~4.23 ppm[9]A downfield shift indicates the formation of an ester linkage (e.g., after reaction with succinic anhydride).
mPEG-Amine Triplet at ~3.72 ppmTriplet at ~2.98 ppm[9]An upfield shift is characteristic of the methylene group being adjacent to a nitrogen atom.

Note: Exact chemical shifts (ppm) can vary slightly based on the solvent (e.g., CDCl₃, DMSO-d₆) and PEG molecular weight.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of your activated PEG.[10]

  • Method: Reversed-Phase HPLC (RP-HPLC) can be used to separate the more hydrophobic activated PEG from the more polar, unreacted mPEG-OH.

  • Detection: Since PEG lacks a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is more effective than a standard UV detector.[11][12]

  • Goal: The analysis should confirm the appearance of a new, well-resolved peak for the activated product and the disappearance or significant reduction of the starting mPEG-OH peak.

Troubleshooting Guide: Common Problems & Solutions

Problem Observed Potential Root Cause(s) Recommended Solution(s)
Low or No Activation (Confirmed by NMR/HPLC) 1. Wet Reagents/Solvents: mPEG-OH is hygroscopic, and activating agents (TsCl, DSC) are sensitive to moisture.1. Ensure Anhydrous Conditions: Thoroughly dry mPEG-OH (azeotropic distillation with toluene is effective). Use freshly opened or properly stored anhydrous solvents. Handle activating agents under an inert atmosphere (N₂ or Ar).
2. Degraded Activating Reagent: Tosyl chloride and NHS esters can degrade over time, especially if not stored properly.2. Use Fresh Reagents: Use a fresh bottle of TsCl or DSC. For NHS esters, which are particularly moisture-sensitive, prepare solutions immediately before use and discard any unused portion.[13]
3. Insufficient Base or Incorrect Base: The base (e.g., TEA, pyridine) is crucial for deprotonating the hydroxyl group, making it nucleophilic.3. Optimize Base: Ensure you are using the correct stoichiometry (typically 2-3 equivalents). Use a high-purity, distilled base. For tosylation, NaOH can also be effective.[7]
Multiple Products or Smearing on HPLC/TLC 1. Side Reactions: The tosylate group on mPEG-OTs can be displaced by excess tosylate anion or other nucleophiles present.1. Control Stoichiometry: Avoid a large excess of the activating reagent. Follow the work-up procedure carefully to quench and remove unreacted reagents.
2. Incomplete Purification: Residual reagents (TsCl, NHS, base) or byproducts are co-precipitating with the product.2. Improve Purification: Ensure vigorous stirring during precipitation in cold diethyl ether. Repeat the dissolution and precipitation step if necessary. An acidic wash (e.g., cold 1M HCl) during work-up can help remove basic impurities like pyridine/TEA.
Successful Activation, but Still No Protein Conjugation 1. Hydrolysis of Activated PEG: NHS esters, in particular, are prone to hydrolysis in aqueous buffers, reverting to an inactive form. The half-life of mPEG-SC at pH 8 can be as short as 10-20 minutes.[14]1. Work Quickly & Optimize pH: Prepare the activated PEG solution immediately before adding it to the protein solution. Perform the conjugation reaction at a slightly lower pH (7.0-7.5) to balance amine reactivity with NHS ester stability.
2. Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the activated PEG.2. Use Amine-Free Buffers: Switch to a non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer for the conjugation step.
3. Inaccessible Target Sites on Protein: The reactive amines (lysine residues) on the protein may be buried within the protein's 3D structure and sterically inaccessible.3. Modify Reaction Conditions: Consider adding denaturants (e.g., urea, guanidine HCl) if protein activity can be refolded/recovered. Alternatively, explore different PEGylation chemistries that target other residues (e.g., maleimide chemistry for cysteine thiols).

References

  • Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and facile end-group quantification of functionalized PEG azides. PMC. [Link]

  • Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. PubMed. [Link]

  • Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. ResearchGate. [Link]

  • Method of preparing polymers having terminal amine groups.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules. [Link]

  • Supplementary materials. Dove Medical Press. [Link]

  • Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. MDPI. [Link]

  • Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journals. [Link]

  • How to Assess Polyethylene Glycol Purity with Chromatography. Patsnap Eureka. [Link]

  • Method for analyzing activated polyethylene glycol compounds.
  • ¹H-NMR of α-tosyl-ω-hydroxyl PEG (1) in DMSO. ResearchGate. [Link]

  • A simplified method for the preparation of succinimidyl carbonate polyethylene glycol for coupling to proteins. Bioconjugate Chemistry. [Link]

  • Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Royal Society of Chemistry. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [Link]

  • Tosylation of poly(ethylene glycol). Reddit. [Link]

  • RP HPLC methods for PEGylated proteins downstream. ResearchGate. [Link]

  • Method for the activation of poly(ethylene glycol) [PEG] molecules. ResearchGate. [Link]

  • Method of preparing branched polyethylene glycol.
  • Analytical characterization of PEG polymers by MEKC. ResearchGate. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Methoxy Polyethylene Glycol (mPEG) Manufacturing and Development Services. Aurigene. [Link]

  • Synthesis of PEG-b-PPS polymers. Bio-protocol. [Link]

  • M-PEG-succinimidyl carbonate. AxisPharm. [Link]

  • Synthesis of the active PEGylation agent mPEG-succinimidyl propionate... ResearchGate. [Link]

  • Synthesis of mPEG–NHS carbonates 3a–e. ResearchGate. [Link]

  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications. [Link]

  • Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. MDPI. [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. [Link]

  • Tolyltriazole-containing polyethylene glycol protein modifier, preparation method thereof and application thereof. Patsnap Eureka. [Link]

  • Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers. [Link]

  • Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. IOPscience. [Link]

  • Separation and purification of methoxypoly(ethylene glycol) grafted red blood cells via two-phase partitioning. PubMed. [Link]

  • Methoxypolyethylene glycol succinimidyl ester, mPEG-NHS. Nanocs. [Link]

Sources

Optimization

Technical Support Center: Removal of Unreacted mPEG13-OH from Protein Samples

Welcome to the Bioconjugation Troubleshooting Guide. As application scientists, we frequently encounter challenges regarding the clearance of unreacted polyethylene glycol (PEG) from protein samples.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Troubleshooting Guide. As application scientists, we frequently encounter challenges regarding the clearance of unreacted polyethylene glycol (PEG) from protein samples. This guide provides a deep-dive into the causality of PEG behavior in solution and offers self-validating, field-proven methodologies to ensure the absolute purity of your protein conjugates.

Mechanistic Overview: The Nature of mPEG13-OH

mPEG13-OH is a monodisperse, discrete PEG molecule containing exactly 13 ethylene oxide units and a terminal hydroxyl group, yielding a precise molecular weight of 604.7 g/mol [1]. Because it lacks a reactive functional group (unlike mPEG-NHS or mPEG-maleimide), it remains in solution as an unreacted byproduct during bioconjugation workflows.

Removing mPEG13-OH is fundamentally different from removing large polymeric PEGs (e.g., 20 kDa or 40 kDa). Its small size (~0.6 kDa) allows for rapid clearance via size-exclusion principles, while its lack of electrostatic charge makes it completely transparent to ion-exchange matrices[].

Decision Matrix & Workflow

G Start Crude Sample (Protein + mPEG13-OH) Decision Select Purification Strategy Start->Decision UFDF Ultrafiltration / Diafiltration (UF/DF) Decision->UFDF Volume < 50 mL IEX Ion Exchange Chromatography (IEX) Decision->IEX Volume > 50 mL UFDF_Step Use 3-10 kDa MWCO Membrane UFDF->UFDF_Step IEX_Step Bind Protein to Resin (mPEG13-OH in Flow-Through) IEX->IEX_Step Permeate Permeate / Flow-Through (mPEG13-OH Removed) UFDF_Step->Permeate Filtrate Retentate Retentate / Eluate (Purified Protein) UFDF_Step->Retentate Retained IEX_Step->Permeate Wash Step IEX_Step->Retentate Salt Gradient Elution

Workflow for selecting mPEG13-OH removal strategy based on sample volume.

Troubleshooting & FAQs

Q: Why is mPEG13-OH difficult to track during purification? A: mPEG13-OH lacks conjugated double bonds or aromatic rings, making it "invisible" to standard UV detectors at 280 nm. If you rely solely on A280 chromatograms, you will only see your protein. Causality: Without a chromophore, PEG does not absorb UV light. Solution: Use a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a colorimetric iodine-barium chloride assay to track the PEG fraction in your waste streams.

Q: Why use a 10 kDa MWCO filter for a 0.6 kDa PEG? Shouldn't I use a smaller pore size? A: PEG is a linear, highly hydrated polymer. Each ethylene oxide unit binds 2-3 water molecules, meaning its hydrodynamic radius is much larger than a globular protein of the exact same mass. A 0.6 kDa PEG behaves more like a 2-3 kDa protein in solution. Therefore, a 3 kDa or 10 kDa MWCO ensures rapid passage of the PEG without retaining it, while safely keeping a >10 kDa target protein in the retentate[3].

Q: My protein is precipitating during Ultrafiltration. What is happening? A: PEG acts as a molecular crowding agent. As you concentrate the sample in a centrifugal filter, the localized concentration of PEG at the membrane surface increases drastically (concentration polarization), which drives protein aggregation[4]. Solution: Dilute the sample significantly (1:5 or 1:10) before starting UF/DF to reduce viscosity and prevent localized crowding at the membrane interface.

Quantitative Method Comparison

To select the optimal purification route, compare the operational parameters of the three primary separation techniques:

MethodSeparation PrincipleOptimal ScalemPEG13-OH Clearance EfficiencyProcessing Time
Ultrafiltration / Diafiltration (UF/DF) Hydrodynamic size / Membrane sieving[3]Small to Medium (<50 mL)High (>99% after 5-6 diavolumes)Fast (1-3 hours)
Ion Exchange Chromatography (IEX) Electrostatic charge differential[]Medium to Large (Preparative)Very High (>99.9% in flow-through)Moderate (4-8 hours)
Size Exclusion Chromatography (SEC) Hydrodynamic volume / Path length[]Analytical to Small (<5 mL)Moderate (Dilutes sample significantly)Slow (Column dependent)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in validation checkpoints to mathematically and empirically guarantee the removal of mPEG13-OH.

Protocol A: Diafiltration via Centrifugal Ultrafiltration (Small Scale, <15 mL)

Causality & Principle: Diafiltration replaces the buffer surrounding the molecule by gradually washing out smaller solutes[5]. A 10 kDa MWCO membrane retains the large target protein while the small, 0.6 kDa mPEG13-OH passes through the pores into the filtrate.

Step-by-Step Methodology:

  • Membrane Selection: Select a Polyethersulfone (PES) or Regenerated Cellulose centrifugal filter with a 3 kDa or 10 kDa MWCO.

  • Sample Dilution: Dilute the crude protein/mPEG13-OH mixture 1:5 in your desired final buffer. This reduces viscosity and mitigates the adverse effects of protein adsorption and concentration polarization[4].

  • Centrifugation: Centrifuge at 4,000 × g (or manufacturer's recommended speed) at 4°C until the volume is reduced back to the initial concentrated volume.

  • Diafiltration Cycles: Discard the filtrate. Add fresh buffer to the retentate chamber to restore the 1:5 dilution volume. Centrifuge again. Repeat this for a total of 5 to 6 diavolumes.

  • Self-Validation Check (Iodine-Barium Assay): Collect 100 µL of the filtrate from the 5th cycle. Add 20 µL of 5% BaCl2​ and 20 µL of 0.1 N Iodine solution.

    • Validation: Iodine forms a complex with the pseudo-crown ether structure of the PEG chain. If the solution turns brown/orange, mPEG13-OH is still washing out. Perform another diafiltration cycle. If it remains the clear/yellow color of the iodine, mPEG13-OH has been successfully removed.

  • Recovery: Recover the concentrated, PEG-free protein from the upper retentate chamber.

Protocol B: Ion Exchange Chromatography (IEX) (Preparative Scale)

Causality & Principle: mPEG13-OH is a neutral, uncharged polymer. When a protein mixture is loaded onto an ion exchange resin under conditions where the protein is highly charged, the protein binds tightly to the resin. The neutral mPEG13-OH cannot interact with the charged matrix and is washed away in the void volume[].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Buffer A (Binding buffer, e.g., 20 mM Sodium Acetate, pH 5.0 for Cation Exchange) and Buffer B (Elution buffer, Buffer A + 1 M NaCl). Ensure the pH of Buffer A is at least 1 unit below the target protein's isoelectric point (pI).

  • Equilibration: Equilibrate the CEX column (e.g., SP Sepharose) with 5 Column Volumes (CV) of Buffer A.

  • Sample Loading: Dilute the sample in Buffer A to reduce ionic strength (< 3 mS/cm) and load it onto the column at a flow rate of 1-2 mL/min. The protein will bind to the resin.

  • Wash (PEG Removal): Wash the column with 5-10 CV of Buffer A.

  • Self-Validation Check (Mass Balance): Monitor the A280 nm trace during the wash step. It must return to a flat baseline before initiating the elution gradient. Simultaneously, collect the flow-through and test it with the Barium-Iodine assay (as described in Protocol A) or a CAD detector.

    • Validation: The flow-through must test positive for PEG and negative for protein. This confirms absolute orthogonal separation.

  • Elution: Elute the purified protein using a linear gradient of 0-100% Buffer B over 20 CV.

  • Fraction Collection: Pool the protein fractions based on the A280 nm peak. The resulting pool is completely free of unreacted mPEG13-OH.

References

  • Title: mPEG13-OH - 70180-15-3 Source: Vulcanchem URL
  • Title: PEGylated Protein Purification Techniques Source: BOC Sciences URL
  • Title: Ultrafiltration and Diafiltration (UF/DF)
  • Title: What is the process of diafiltration?
  • Title: Separation of macromolecules by ultrafiltration: removal of poly(ethylene glycol)

Sources

Reference Data & Comparative Studies

Validation

comparing mPEG13-OH and PEG13-diol for polymer crosslinking

The Definitive Guide to PEG13 Derivatives in Polymer Networks: mPEG13-OH vs. PEG13-Diol As polymer chemistry and nanomedicine advance, the precision of our molecular building blocks dictates the success of our therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to PEG13 Derivatives in Polymer Networks: mPEG13-OH vs. PEG13-Diol

As polymer chemistry and nanomedicine advance, the precision of our molecular building blocks dictates the success of our therapeutic platforms. When engineering polymer networks, hydrogels, or nanoparticle coatings, the choice of polyethylene glycol (PEG) derivative is not merely a matter of solubility—it is the fundamental determinant of your network's architecture.

In this guide, we objectively analyze the mechanistic divergence between two discrete PEG 13-mers: mPEG13-OH (methoxy-polyethylene glycol-hydroxyl) and PEG13-diol (polyethylene glycol-diol). By moving away from highly disperse polymeric PEGs and utilizing discrete PEGs (dPEGs) with exactly 13 repeating units, researchers can achieve absolute batch-to-batch consistency and precise structural control[1].

Mechanistic Divergence: Capping vs. Crosslinking

The core difference between mPEG13-OH and PEG13-diol lies in their functionality, which dictates their causality in step-growth and chain-growth polymerizations[2].

  • mPEG13-OH (Monofunctional): Features a single reactive hydroxyl (-OH) group, with the other terminus capped by an inert methoxy (-OCH3) group. In a polymerization reaction (e.g., reacting with diisocyanates or diacids), mPEG13-OH acts strictly as a chain terminator . It cannot propagate the polymer chain. Instead, it creates a hydrophilic "brush" structure that prevents crosslinking, making it the gold standard for stealth nanoparticle coatings and surface PEGylation[3].

  • PEG13-diol (Bifunctional): Features two reactive hydroxyl groups. When introduced to a multifunctional pre-polymer, both ends participate in covalent bonding. PEG13-diol acts as a chain extender or crosslinker , bridging separate polymer chains to form a continuous, water-swollen 3D network (hydrogel) or a highly elastic polyurethane[2].

The "PEG-Diol Impurity" Phenomenon

A critical failure mode in conventional PEGylation occurs when commercially sourced polymeric mPEG contains trace amounts of PEG-diol (often 1-10%), a byproduct of trace water during anionic ring-opening polymerization[4]. If a researcher intends to simply "cap" a protein or nanoparticle using mPEG, the contaminating PEG-diol acts as a hidden crosslinker. This unwanted bifunctionality leads to massive protein aggregation, conjugate sizes exceeding 40 nm, and the triggering of Accelerated Blood Clearance (ABC) in vivo[4]. Utilizing highly purified, discrete mPEG13-OH eliminates this crosslinking artifact, ensuring 100% monofunctional behavior[1].

Mechanism Prepolymer Polymer Precursor (Multifunctional) mPEG mPEG13-OH (Monofunctional) Prepolymer->mPEG 1 Reactive Site PEGdiol PEG13-diol (Bifunctional) Prepolymer->PEGdiol 2 Reactive Sites Brush Brush Structure (Chain Termination) mPEG->Brush Prevents Network Formation Network 3D Crosslinked Network (Hydrogel / Elastomer) PEGdiol->Network Bridges Polymer Chains

Mechanistic pathways: mPEG13-OH terminates chains, while PEG13-diol forms crosslinked networks.

Quantitative & Functional Comparison

To facilitate objective material selection, the following table summarizes the structural and performance metrics of both derivatives.

ParametermPEG13-OHPEG13-diol
Chemical Structure CH3O-(CH2CH2O)13-HHO-(CH2CH2O)13-H
Molecular Weight ~604.7 g/mol (Discrete)~590.7 g/mol (Discrete)
Functionality Monofunctional (1 reactive site)Homobifunctional (2 reactive sites)
Role in Polymerization Capping Agent / Chain TerminatorCrosslinker / Chain Extender
Network Effect Prevents crosslinking (Brush layer)Promotes crosslinking (3D Network)
Primary Applications Stealth coatings, ADCs, PEGylationHydrogels, Polyurethanes, Scaffolds
Risk of Aggregation Low (Ensures colloidal stability)High (Intended mechanism of action)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific characterization steps to confirm that the intended mechanistic causality (capping vs. crosslinking) has been achieved.

Protocol A: Nanoparticle Surface Capping with mPEG13-OH (Stealth Coating)

Objective: To prevent nanoparticle aggregation and reduce immunogenicity without bridging adjacent particles[3].

  • Activation: Convert the terminal hydroxyl of mPEG13-OH to a reactive N-hydroxysuccinimide (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC) to target primary amines on the nanoparticle surface.

  • Conjugation: Disperse amine-functionalized nanoparticles in MES buffer (pH 6.0). Add a 5-fold molar excess of the activated mPEG13-NHS to ensure complete surface saturation.

  • Incubation: Allow the reaction to proceed for 3 hours at 25°C under continuous end-over-end mixing. The inert methoxy groups will orient outward, forming a hydrophilic shield.

  • Purification: Centrifuge the suspension at 15,000 x g for 30 minutes. Discard the supernatant containing unreacted mPEG13 and resuspend the pellet in sterile PBS. Repeat three times.

  • Validation (Self-Correction): Analyze the particles using Dynamic Light Scattering (DLS). A successful capping reaction will show a slight increase in hydrodynamic radius (~1-2 nm) with a Polydispersity Index (PDI) remaining below 0.15. A massive spike in size or PDI indicates unwanted crosslinking, likely due to diol impurities in the reagent[4].

Protocol B: Hydrogel Network Formation via PEG13-diol Crosslinking

Objective: To synthesize a water-swollen, 3D polyurethane network for controlled drug release[2].

  • Pre-polymer Preparation: Dissolve a tri-functional aliphatic isocyanate (e.g., HDI trimer) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Crosslinker Addition: Add PEG13-diol at a 1:1 stoichiometric ratio of hydroxyl (-OH) to isocyanate (-NCO) groups. The bifunctionality of PEG13-diol is strictly required here to bridge the multi-arm isocyanates.

  • Catalytic Initiation: Add 0.1 wt% dibutyltin dilaurate (DBTDL) to catalyze the urethane bond formation.

  • Curing: Cast the solution into a Teflon mold and cure at 60°C for 24 hours to achieve complete network vitrification.

  • Purification: Immerse the cured elastomer in a massive excess of deionized water for 72 hours (exchanging water every 12 hours) to leach out unreacted monomers and organic solvent.

  • Validation (Self-Correction): Perform oscillatory rheology on the swollen gel. The system is validated as a true crosslinked network if the storage modulus (G') is strictly greater than the loss modulus (G'') across a broad frequency sweep (0.1 to 100 rad/s).

Workflow Step1 1. Pre-polymer Synthesis (Multifunctional Precursor) Step2 2. Addition of PEG13 Reagent (mPEG13-OH or PEG13-diol) Step1->Step2 Step3 3. Catalytic Initiation (e.g., DBTDL or UV) Step2->Step3 Step4 4. Network Curing (Crosslinking vs Capping) Step3->Step4 Step5 5. Purification & Washing (Remove Unreacted Monomers) Step4->Step5 Step6 6. Characterization (Rheology & DLS) Step5->Step6

Step-by-step workflow for synthesizing and characterizing PEG13-modified polymer networks.

Conclusion

The selection between mPEG13-OH and PEG13-diol is not interchangeable. For researchers developing stealth liposomes, antibody-drug conjugates (ADCs), or nanoparticle coatings, mPEG13-OH is the mandatory choice to terminate chains and prevent particle bridging. Conversely, for tissue engineering scaffolds, hydrogels, and elastomeric polyurethanes, the bifunctional bridging capability of PEG13-diol is required to build robust, 3D polymer networks.

Sources

Comparative

1H NMR characterization of mPEG13-OH purity and structure

High-Fidelity 1H NMR Characterization of mPEG13-OH: A Comparative Guide for Bioconjugation Workflows As a Senior Application Scientist specializing in polymer characterization and bioconjugation, I frequently encounter a...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity 1H NMR Characterization of mPEG13-OH: A Comparative Guide for Bioconjugation Workflows

As a Senior Application Scientist specializing in polymer characterization and bioconjugation, I frequently encounter a critical point of failure in drug development pipelines: the assumption that all polyethylene glycols (PEGs) are created equal. In the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipid nanoparticles, the structural integrity of the PEG linker dictates the pharmacokinetic success of the final therapeutic.

Methoxy-polyethylene glycol-13-alcohol (mPEG13-OH, MW ~602.7 g/mol ) is a highly sought-after monodisperse linker. However, validating its exact discrete chain length (13 repeating units) and end-group fidelity (one methoxy, one hydroxyl) requires rigorous analytical oversight. This guide objectively compares high-purity mPEG13-OH against common alternatives and provides a self-validating quantitative 1H NMR (qNMR) methodology to guarantee structural absolute certainty.

The Analytical Imperative: Why Quantitative 1H NMR?

While Mass Spectrometry (MS) and Gel Permeation Chromatography (SEC/GPC) are widely used for polymer sizing, they often fail to accurately quantify end-group functionalization due to ionization biases or resolution limits. 1H NMR spectroscopy remains the gold standard for determining both the purity and the structural identity of PEG derivatives .

However, standard qualitative NMR is insufficient. To calculate the exact stoichiometric ratio between the terminal methoxy group and the PEG backbone, we must employ quantitative NMR (qNMR) . This requires strict control over spin-lattice relaxation times ( T1​ ) to ensure that the integration values are directly proportional to the number of protons, rather than being skewed by incomplete magnetic recovery .

Comparative Performance Analysis

The table below summarizes the quantitative differences between high-purity monodisperse mPEG13-OH, its polydisperse equivalent (mPEG-600), and lower-grade monodisperse alternatives.

Analytical ParameterHigh-Purity Monodisperse mPEG13-OHPolydisperse mPEG-600Low-Purity Monodisperse mPEG13-OH
Molecular Weight Exactly 602.7 g/mol Average ~600 g/mol ~602.7 g/mol (mixed homologs)
Polydispersity Index (PDI) 1.001.05 - 1.10> 1.02
1H NMR Methoxy:Backbone Ratio 3.00 : 52.00 Variable (e.g., 3.00 : ~50-55)Skewed (e.g., 3.00 : 48.5)
End-Group Fidelity (-OH) > 99%~90-95% (contains PEG diols)< 95% (contains unreacted precursors)
Bioconjugation Impact Exact stoichiometry, homogeneous productVariable stoichiometry, broad PK profileHigh risk of cross-linking / batch failure

Data Interpretation: Polydisperse mPEG-600 contains a Gaussian distribution of chain lengths (e.g., n=11 to 15) and often harbors PEG-diol impurities (HO-PEG-OH). In a 1H NMR spectrum, a PEG-diol lacks the methoxy signal, artificially inflating the backbone integration relative to the methoxy peak. This leads to unpredictable cross-linking in downstream amide coupling reactions .

Self-Validating Experimental Methodology: qNMR Protocol

To establish a self-validating system, the following protocol ensures that the experimental parameters actively prevent integration artifacts. If the final integration ratio deviates from the theoretical 3:52 (Methoxy:Backbone), the protocol itself confirms the presence of impurities.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the mPEG13-OH sample.

  • Dissolve in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • The Causality: Why anhydrous CDCl3​ instead of D2​O ? Deuterium oxide causes rapid proton exchange with the terminal hydroxyl (-OH) group, rendering it invisible to NMR. Anhydrous CDCl3​ preserves the -OH signal (~2.60 ppm), allowing direct confirmation of the alcohol end-group.

Step 2: T1​ Relaxation Measurement
  • Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz).

  • Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time ( T1​ ) for all distinct proton environments.

  • The Causality: Different protons relax at different rates. The terminal methoxy protons typically exhibit a longer T1​ than the constrained backbone protons. If we do not measure T1​ , we risk truncating the signal recovery of the methoxy group, which would artificially lower its integration value and falsely suggest backbone contamination .

Step 3: qNMR Acquisition
  • Set the recycle delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically D1​ = 15–20 seconds).

  • Use a 90∘ excitation pulse to maximize signal intensity.

  • Acquire a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio of > 250:1.

  • The Causality: A D1​ delay of 5×T1​ guarantees 99.3% magnetization recovery. This is the mathematical threshold required to ensure the resulting peak area is strictly and linearly proportional to the number of protons.

Step 4: Processing and Self-Validation
  • Apply precise manual phase and baseline corrections. Automatic routines often distort the broad base of polymer peaks.

  • Integrate the methoxy singlet ( δ ~3.38 ppm) and set its value to exactly 3.00 .

  • The Validation Gate: Evaluate the backbone multiplet ( δ ~3.51–3.70 ppm). For pure mPEG13-OH, it must integrate to 52.00 ± 0.5 . Evaluate the hydroxyl triplet ( δ ~2.60 ppm); it must integrate to 1.00 ± 0.05 . Any deviation outside this variance definitively proves the presence of homologs or diol impurities.

Visualizing the Workflows and Logical Relationships

To further clarify the analytical process and its downstream implications, the following diagrams map the operational workflow and the logical impact of monodispersity.

Workflow A Sample Prep (Anhydrous CDCl3) B T1 Relaxation Measurement A->B Transfer to NMR C Set D1 Delay (≥ 5 × T1) B->C Find slowest T1 D 1H qNMR Acquisition (90° Pulse) C->D Optimize Parameters E Integration & Purity Validation D->E Achieve S/N > 250:1

Fig 1. Self-validating quantitative 1H NMR workflow for mPEG13-OH characterization.

Logic A Monodisperse mPEG13-OH B Exact 3:52 Integration Ratio A->B High Fidelity E Predictable Bioconjugation B->E 100% Stoichiometry Control C Polydisperse mPEG-600 D Skewed Ratio & Diol Impurities C->D PDI > 1.05 F Batch-to-Batch Failures D->F Unwanted Side Reactions

Fig 2. Logical impact of PEG monodispersity on downstream bioconjugation success.

Conclusion

The transition from polydisperse PEGs to monodisperse mPEG13-OH eliminates the "black box" of linker heterogeneity in drug design. However, the benefits of monodispersity can only be realized if the raw material is rigorously validated. By implementing the causality-driven qNMR protocol outlined above, researchers can transform a routine analytical check into a self-validating gateway, ensuring absolute structural confidence before committing expensive payloads to bioconjugation workflows.

References

  • Title: NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization Source: ACS Omega URL: [Link]

  • Title: NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding Source: Nanoscale (RSC Publishing) URL: [Link]

  • Title: Peptidic Monodisperse PEG “combs” with Fine-Tunable LCST and Multiple Imaging Modalities Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy World URL: [Link]

Validation

LC-MS Analysis of mPEG13-OH Conjugates: A Comparative Guide Against Polydisperse PEGs

The shift from traditional, heterogeneous PEGylation to precision bioconjugation has fundamentally transformed drug development. For researchers engineering targeted therapeutics—such as Proteolysis Targeting Chimeras (P...

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Author: BenchChem Technical Support Team. Date: April 2026

The shift from traditional, heterogeneous PEGylation to precision bioconjugation has fundamentally transformed drug development. For researchers engineering targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide therapeutics—the choice of linker directly dictates both the pharmacokinetic profile and the analytical tractability of the final drug product.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for bioconjugates utilizing discrete mPEG13-OH (a monodisperse PEG with exactly 13 ethylene glycol units) versus traditional polydisperse PEG600 . By examining the causality behind ionization behaviors and spectral deconvolution, we provide a self-validating methodology for achieving high-resolution structural elucidation.

The Analytical Challenge: Dispersity vs. Precision

Traditional PEGylation utilizes polymeric PEGs (e.g., PEG600), which are synthesized via polymerization processes that yield a Gaussian distribution of chain lengths (Dispersity Index, Đ > 1.0). In contrast, discrete PEGs (dPEGs) like mPEG13-OH are synthesized via stepwise organic chemistry, resulting in a single, precisely defined molecule (Đ = 1.0) with an exact monoisotopic mass of 604.367 Da (Formula: C27​H56​O14​ ) 1.

When analyzed via Electrospray Ionization Mass Spectrometry (ESI-MS), the structural heterogeneity of polydisperse PEGs creates a combinatorial explosion of spectral data. A single peptide conjugated to a polydisperse PEG600 (containing ~10-15 different n -mers) that ionizes into three distinct charge states (+2, +3, +4) will generate 30 to 45 overlapping isotopic envelopes. This signal dilution drastically lowers the Signal-to-Noise (S/N) ratio and obscures the detection of low-abundance impurities 2.

Conversely, mPEG13-OH concentrates the entire ion current into a single molecular weight species, yielding pristine spectra that allow for unambiguous deconvolution and site-specific mapping.

Logic Root PEGylated Conjugate Analysis Poly Polydisperse PEG600 (Multiple n-mers) Root->Poly Disc Discrete mPEG13-OH (Exact Mass: 604.36 Da) Root->Disc Poly1 Signal Dilution (Low S/N per peak) Poly->Poly1 Poly2 Spectral Overlap (Charge states collide) Poly->Poly2 Disc1 Signal Concentration (High S/N per peak) Disc->Disc1 Disc2 Isotopic Clarity (Distinct charge envelopes) Disc->Disc2

Caption: Mass spectral complexity logic: Polydisperse vs. Discrete PEG linkers.

Quantitative Performance Comparison

The table below summarizes the empirical LC-MS performance metrics when comparing a standard therapeutic peptide conjugated to mPEG13-OH versus the same peptide conjugated to a polydisperse PEG600 equivalent.

Analytical MetricPolydisperse PEG600 ConjugateDiscrete mPEG13-OH ConjugateMechanistic Impact on Analysis
Molecular Weight Dispersity (Đ) > 1.05 (Mixture of ~10-15 species)1.00 (Single exact molecule)Determines fundamental baseline complexity and mass accuracy.
Exact Mass (Zero-Charge) Average mass only (e.g., ~600 Da)Exactly 604.367 DaEnables high-resolution mass accuracy (<5 ppm error) for structural confirmation.
Signal-to-Noise (S/N) Ratio Low (Ion current divided by n species)High (Ion current concentrated)mPEG13-OH provides a significantly lower Limit of Detection (LOD) for impurity profiling.
Charge State Deconvolution Highly complex, prone to artifactingStraightforward, high confidenceReduces data processing time and eliminates false positives in intact mass analysis.
MS/MS Sequence Coverage Poor (Precursor isolation is difficult)Excellent (Single precursor isolation)Allows for precise collision-induced dissociation (CID) to map the exact site of PEGylation.

Self-Validating LC-MS Methodology for mPEG13-OH Conjugates

To achieve reproducible, high-resolution data, the LC-MS protocol must be designed to counteract the inherent chemical behaviors of PEG molecules—specifically, their propensity for alkali metal coordination and in-source fragmentation 3.

Phase 1: Sample Preparation & Adduct Control

The Causality: The repeating ethylene oxide units in mPEG13-OH act similarly to crown ethers, strongly chelating ubiquitous alkali metals ( Na+ , K+ ) from glassware and solvents. If left unchecked, the MS1 spectrum will split the already multiply-charged peptide into a chaotic mixture of [M+H]+ , [M+Na]+ , and [M+K]+ adducts.

  • Desalting: Pass the bioconjugate through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% Methanol in LC-MS grade water to elute free salts.

  • Adduct Forcing: Reconstitute the sample in a mobile phase containing 2 mM Ammonium Acetate or 0.1% Formic Acid .

    • Why? The high concentration of protons (from formic acid) or ammonium ions forces the equilibrium toward a uniform [M+H]+ or [M+NH4​]+ state, effectively collapsing the adduct distribution into a single, highly resolved peak 4.

Phase 2: UHPLC Separation Parameters

The Causality: PEGylated molecules exhibit increased hydrodynamic radii and viscosity, which can cause peak tailing due to poor mass transfer kinetics within the stationary phase.

  • Column: Use a high-resolution C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) with a wide pore size (300 Å) if the conjugated peptide is large.

  • Temperature: Maintain the column compartment at 45°C to 50°C . Elevated temperatures reduce mobile phase viscosity and improve the diffusion rate of the mPEG13-OH conjugate into the stationary phase pores, resulting in sharper chromatographic peaks.

  • Gradient: Run a shallow gradient of 10% to 60% Acetonitrile (with 0.1% Formic Acid) over 15 minutes to ensure baseline resolution from unconjugated impurities.

Phase 3: Mass Spectrometry (ESI-MS/MS) Settings

The Causality: The ether bonds in the mPEG13-OH chain are susceptible to premature cleavage (loss of 44 Da units) within the ESI source before they even reach the mass analyzer.

  • Source Voltage Optimization: Lower the capillary/cone voltage (e.g., to 20-30 V) to minimize in-source Collision-Induced Dissociation (CID). This preserves the intact mass of the conjugate for MS1 quantification 5.

  • MS2 Fragmentation: To map the conjugation site, isolate the most abundant precursor ion and apply stepped Normalized Collision Energy (NCE). The peptide backbone will fragment (b- and y-ions), while the mPEG13-OH tag will generate diagnostic reporter ions (e.g., repeating 44 Da losses), confirming the exact amino acid residue modified.

Validation Checkpoint: Before proceeding to MS/MS, verify the MS1 isotopic envelope. The mass difference between adjacent isotopic peaks must perfectly match 1/z (e.g., 0.33 Da for a +3 charge state). Because mPEG13-OH is a discrete molecule, any smearing or deviation from this mathematical absolute indicates either in-source fragmentation or residual alkali metal contamination.

Workflow Prep Sample Preparation (Desalting & Adduct Control) LC UHPLC Separation (C18, 45°C for Mass Transfer) Prep->LC Injection ESI Electrospray Ionization (Soft Ionization, Low Cone Voltage) LC->ESI Elution MS1 MS1 Acquisition (Intact Conjugate Mass) ESI->MS1 Ion Transfer Deconv Spectral Deconvolution (Zero-Charge Mass Calculation) MS1->Deconv Raw Data

Caption: LC-MS analytical workflow for mPEG13-OH bioconjugates.

Conclusion

The transition from polydisperse PEG mixtures to discrete mPEG13-OH linkers fundamentally elevates the analytical rigor of bioconjugate development. By utilizing a single-molecule linker with an exact mass of 604.367 Da, researchers eliminate the spectral overlap and signal dilution inherent to traditional PEGs. When paired with causality-driven LC-MS protocols—specifically adduct forcing and thermal optimization—mPEG13-OH conjugates yield pristine, self-validating analytical data that meets the stringent characterization requirements of modern regulatory agencies.

References

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates Enovatia / Quanta BioDesign URL: [Link]

  • Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS PubMed (NIH) URL:[Link]

  • Online Bipolar Dual Spray for the Charge State Reduction and Characterization of Complex Synthetic Polymers Journal of the American Society for Mass Spectrometry (ACS) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating mPEG13-OH Peptide Attachment via MALDI-TOF

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a peptide, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a peptide, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules.[1] This modification can significantly increase a drug's solubility, extend its serum half-life, and reduce its immunogenicity.[2][3] Specifically, the use of a discrete PEG (dPEG®), such as mPEG13-OH, offers the advantage of a defined molecular weight, eliminating the issue of polydispersity inherent to traditional PEG polymers. However, rigorous analytical validation is paramount to confirm the successful and efficient conjugation of the mPEG13-OH moiety to the target peptide.

Among the arsenal of analytical techniques available, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a primary tool for the characterization of PEGylated peptides.[1][4] Its capacity for rapid, sensitive, and direct molecular weight measurement makes it exceptionally well-suited for assessing the outcome of a PEGylation reaction.[1][5] This guide provides an in-depth, experience-driven comparison of MALDI-TOF with other analytical methods, furnishes a detailed experimental protocol with explanations of the underlying rationale, and offers visual workflows to support your experimental design.

The Central Role of MALDI-TOF in PEGylation Analysis

MALDI-TOF mass spectrometry operates by co-crystallizing an analyte with a matrix material on a target plate. A pulsed laser desorbs and ionizes the matrix and analyte, and the ions are accelerated into a time-of-flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z), allowing for precise molecular weight determination.[6]

For PEGylated peptides, this translates to a direct method for observing the mass shift that occurs upon successful conjugation. The expected outcome of a reaction with mPEG13-OH (with a molecular weight of approximately 600 Da) would be a new peak in the mass spectrum corresponding to the mass of the peptide plus the mass of the mPEG13-OH. The relative intensities of the un-PEGylated peptide peak and the PEGylated product peak can provide a semi-quantitative measure of the reaction's efficiency.[7]

A Comparative Analysis of Validation Techniques

While MALDI-TOF is a powerful first-line technique, a comprehensive validation strategy often involves orthogonal methods to provide a complete picture of the conjugate's characteristics.[1] The choice of technique is dictated by the specific information required.

Technique Information Provided Advantages Limitations
MALDI-TOF MS Degree of PEGylation, average molecular weight, presence of unreacted materials.[4]Fast, high sensitivity, tolerant of some buffers and salts, provides direct mass measurement.[1][5]Can be challenging to identify the specific site of PEGylation; PEG can interfere with matrix crystallization.[7][8]
Electrospray Ionization MS (ESI-MS) Precise molecular weight, can be coupled to liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[2][9]High mass accuracy, suitable for complex mixtures when coupled with LC.Can produce multiple charge states, leading to more complex spectra; less tolerant of salts and detergents than MALDI.[2]
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume, useful for assessing aggregation and purity.[1]Provides information on the size and aggregation state of the conjugate.Does not provide direct mass information; resolution may be insufficient to separate species with small mass differences.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase HPLC) or charge (Ion-Exchange HPLC), allowing for purification and quantification.[1]High resolution for separating PEGylated species from unreacted peptide and PEG; quantitative.Indirect method for confirming PEGylation; requires reference standards for accurate identification.

Logical Workflow for Characterization

The selection of an appropriate analytical workflow is critical for a thorough characterization of the mPEG13-OH peptide conjugate. The following diagram illustrates a logical approach, starting with MALDI-TOF for initial assessment and branching to other techniques for more detailed information.

Characterization_Workflow Decision Workflow for PEGylated Peptide Analysis Start PEGylation Reaction Mixture MALDI_TOF MALDI-TOF Analysis Start->MALDI_TOF Assess_MW Assess Molecular Weight & Purity MALDI_TOF->Assess_MW Unreacted Unreacted Peptide / Free PEG Detected? Assess_MW->Unreacted Successful Conjugation Observed Purification Purification Required (e.g., HPLC/SEC) Unreacted->Purification Yes Site_Analysis Is Site of PEGylation Known? Unreacted->Site_Analysis No (Pure Sample) Purification->MALDI_TOF Re-analyze Purified Fraction Bottom_Up Bottom-Up Proteomics (LC-MS/MS) Site_Analysis->Bottom_Up No Complete Characterization Complete Site_Analysis->Complete Yes Bottom_Up->Complete

Caption: Decision workflow for analyzing mPEG13-OH peptide conjugates.

Detailed Experimental Protocol: MALDI-TOF Analysis

This protocol provides a robust methodology for the analysis of mPEG13-OH conjugated peptides. The rationale behind each step is explained to ensure a self-validating system.

Materials and Reagents
  • mPEG13-OH Peptide Conjugate: Lyophilized powder.

  • Unconjugated Peptide: For use as a control.

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (HCCA) is recommended for peptides.[1] Prepare a saturated solution in 50% acetonitrile (ACN) / 0.1% trifluoroacetic acid (TFA).

  • Solvents: High-purity ACN and water (LC-MS grade).

  • Acid: TFA for aiding dissolution and ionization.

  • MALDI Target Plate: Stainless steel plate.

Sample and Matrix Preparation
  • Analyte Solution: Dissolve the lyophilized mPEG13-OH peptide conjugate and the unconjugated peptide control in separate vials with 0.1% TFA in water to a concentration of approximately 1 mg/mL.[7]

    • Rationale: TFA helps to protonate the peptide, which is essential for positive ion mode detection in MALDI-TOF.

  • Matrix Solution: Prepare the HCCA matrix solution fresh daily to ensure optimal crystal formation.[7]

    • Rationale: A fresh, saturated matrix solution is crucial for reproducible co-crystallization with the analyte, which is the cornerstone of a successful MALDI experiment.[8]

Sample Spotting (Dried-Droplet Method)
  • On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the HCCA matrix solution directly on the spot.

  • Pipette the mixture up and down gently to ensure thorough mixing.

  • Allow the droplet to air dry completely at room temperature.[7]

    • Rationale: The "dried-droplet" method promotes the co-crystallization of the analyte within the matrix. As the solvent evaporates, the analyte molecules become embedded within the matrix crystals, which is essential for efficient energy transfer from the laser.[7]

MALDI-TOF Instrument Settings
  • Ionization Mode: Positive ion mode.

  • Analyzer Mode: Reflector mode for higher resolution of peptides.[10] For very large conjugates, linear mode may provide better sensitivity.[7]

  • Laser Intensity: Adjust the laser power to be just above the ionization threshold to obtain a good signal-to-noise ratio while minimizing fragmentation.[5]

    • Rationale: Excessive laser power can cause fragmentation of the peptide or the PEG chain, leading to a complex and potentially misleading spectrum. Starting with low laser energy and gradually increasing it is key to finding the "sweet spot" for ionization.

Data Acquisition and Interpretation
  • Acquire spectra for the unconjugated peptide control and the mPEG13-OH peptide conjugate.

  • The spectrum of the unconjugated peptide will show a peak corresponding to its molecular weight.

  • The spectrum of the PEGylated peptide should show a new peak with a mass increase corresponding to the mass of the mPEG13-OH moiety.

  • The presence of a peak at the mass of the unconjugated peptide in the reaction sample indicates an incomplete reaction.[3] The relative intensities of the un-PEGylated and PEGylated peaks can be used to estimate the reaction efficiency.[7]

Visualizing the MALDI-TOF Workflow

The following diagram outlines the key steps in the experimental workflow for validating mPEG13-OH peptide attachment using MALDI-TOF.

MALDI_TOF_Workflow Experimental Workflow for MALDI-TOF Analysis Prep_Sample Sample Preparation (1 mg/mL in 0.1% TFA) Mix_Spot Mix & Spot on Target (1:1 Analyte:Matrix) Prep_Sample->Mix_Spot Prep_Matrix Matrix Preparation (Saturated HCCA) Prep_Matrix->Mix_Spot Air_Dry Air Dry (Co-crystallization) Mix_Spot->Air_Dry Insert_MS Insert into MALDI-TOF MS Air_Dry->Insert_MS Acquire_Data Data Acquisition (Positive Ion, Reflector Mode) Insert_MS->Acquire_Data Analyze_Spectra Spectral Analysis (Mass Shift Confirmation) Acquire_Data->Analyze_Spectra

Caption: Step-by-step workflow for MALDI-TOF analysis of PEGylated peptides.

Conclusion

MALDI-TOF mass spectrometry stands as an indispensable and robust technique for the initial validation of mPEG13-OH peptide attachment.[1][4] Its speed, sensitivity, and direct measurement of molecular weight provide clear and immediate evidence of successful conjugation.[5] By understanding the principles behind the methodology and the rationale for each experimental step, researchers can generate high-quality, reliable data. For a comprehensive characterization, especially in a drug development setting, it is often beneficial to employ orthogonal techniques like HPLC and ESI-LC-MS to gain a more complete understanding of the purity, stability, and specific site of PEGylation of the final conjugate.[1][2] This multi-faceted approach ensures the scientific rigor required for advancing promising therapeutic candidates.

References

  • Reid, J., & Kowalski, P. (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF-TOF Mass Spectrometry. ResearchGate. Available at: [Link]

  • Reid, J., & Kowalski, P. (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. Bruker. Available at: [Link]

  • (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Seyfried, B. K., et al. (2010). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Journal of Mass Spectrometry, 45(6), 614-621. Available at: [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Available at: [Link]

  • Wong, S. Y. (2014). Any suggestions on analyzing PEGylated proteins in MALDI-TOF? ResearchGate. Available at: [Link]

  • Trimpin, S., & Inutan, E. D. (2016). A Convenient Alternative to MALDI and ESI. Spectroscopy, 31(3), 14-25. Available at: [Link]

  • (2016). MALDI-TOF/TOF mass spectrometry. SlideShare. Available at: [Link]

Sources

Validation

stability comparison of linear mPEG13-OH vs branched PEGs

As a Senior Application Scientist in bioconjugation and nanomedicine, I frequently encounter a critical design crossroads in therapeutic development: selecting the optimal polyethylene glycol (PEG) architecture. The choi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioconjugation and nanomedicine, I frequently encounter a critical design crossroads in therapeutic development: selecting the optimal polyethylene glycol (PEG) architecture. The choice between a linear discrete PEG, such as mPEG13-OH , and a branched polymeric PEG (e.g., Y-shaped or multi-arm configurations) fundamentally dictates a therapeutic’s pharmacokinetic profile, target affinity, and overall stability.

This guide objectively compares the chemical, physical, and biological stability of linear mPEG13-OH against branched PEGs, providing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.

The stability of a PEGylated conjugate is not merely a function of molecular weight; it is a direct consequence of spatial geometry and polymer dynamics.

Linear Discrete PEGs (mPEG13-OH): Precision and Accessibility mPEG13-OH is a discrete PEG (dPEG) consisting of exactly 13 ethylene glycol repeating units terminating in a hydroxyl group[1]. Because it is synthesized via stepwise chemical reactions rather than uncontrolled polymerization, it possesses an absolute structural homogeneity (Polydispersity Index, PDI = 1.0).

  • Causality: The linear, short-chain architecture offers minimal steric hindrance[2]. This ensures that the active site of the conjugated protein or small molecule remains highly accessible, preserving target binding affinity. However, because the polymer chain does not "wrap" extensively around the payload, the shielding effect against proteolytic enzymes is only moderate compared to larger, complex architectures.

Branched PEGs (Y-Shape & Multi-Arm): The "Umbrella Effect" Branched PEGs feature multiple PEG arms extending from a central core.

  • Causality: This architecture creates a dense, localized "polymer cloud" over the conjugation site[3]. The resulting steric bulk acts as a physical umbrella, repelling large macromolecules like proteases and neutralizing antibodies. Consequently, drugs modified with Y-shape or multi-arm PEGs exhibit vastly superior stability to enzymatic digestion, temperature fluctuations, and pH extremes compared to their linear counterparts[4]. The critical trade-off is that this dense shielding can induce significant steric hindrance, potentially reducing the biological activity or receptor affinity of the therapeutic payload[2]. Furthermore, branched PEGs provide a wider weight distribution that enhances resistance to the accelerated blood clearance (ABC) phenomenon[5].

G Start PEGylation Architecture Linear Linear Discrete PEG (mPEG13-OH) Start->Linear Branched Branched PEG (Y-Shape / Multi-arm) Start->Branched LinMech Minimal Steric Profile Precise Chain Length Linear->LinMech BrMech Dense Polymer Cloud High Steric Masking Branched->BrMech LinOut Preserved Target Affinity Moderate Protease Resistance LinMech->LinOut Causality BrOut Reduced Target Affinity Maximal Protease Resistance BrMech->BrOut Causality

Logical causality of PEG architecture on steric shielding and conjugate stability.

Quantitative Stability Comparison

To facilitate objective decision-making, the following table synthesizes the performance metrics of mPEG13-OH against a standard branched PEG (e.g., 40 kDa Y-Shape).

ParameterLinear mPEG13-OHBranched PEG (e.g., Y-Shape)Mechanistic Driver
Polydispersity (PDI) 1.0 (Exact Mass) > 1.05 (Polydisperse)Stepwise synthesis (discrete) vs. catalytic polymerization[1].
Proteolytic Stability ModerateHigh Branched arms restrict protease access to the peptide backbone[3].
Thermal Stability (ΔTm) +1°C to +2°C+4°C to +6°C Multi-arm wrapping restricts the thermodynamic unfolding of proteins[4].
Steric Hindrance Minimal SignificantLarger hydrodynamic radius and dense polymer packing[2].
Target Binding Affinity Highly Preserved Often ReducedLack of steric interference near the therapeutic active site[2].

Self-Validating Experimental Protocols

To empirically validate the stability profiles discussed above, researchers must employ rigorous, self-validating workflows. Below are the gold-standard protocols for assessing proteolytic and thermal stability.

Protocol A: Comparative Proteolytic Degradation Assay

Objective: Quantify the shielding efficacy of mPEG13-OH vs. Branched PEG against enzymatic cleavage. Self-Validation Mechanism: The inclusion of an immediate chemical quenching step ensures that the degradation snapshot at specific time points is not skewed while samples wait in the autosampler queue.

  • Sample Preparation: Normalize the concentration of unmodified protein, mPEG13-OH-conjugate, and Branched-PEG-conjugate to 1 mg/mL in PBS (pH 7.4).

  • Enzymatic Incubation: Add Trypsin (or relevant protease) at a 1:50 (w/w) enzyme-to-substrate ratio. Incubate at 37°C.

  • Time-Course Aliquoting: Extract 50 µL aliquots at 0, 1, 4, 8, 12, and 24 hours.

  • Immediate Quenching (Critical Step): Immediately add 5 µL of 1% Trifluoroacetic acid (TFA) or a targeted protease inhibitor cocktail to each aliquot. Causality: Lowering the pH or chemically inhibiting the active site instantly halts proteolysis, preserving the exact kinetic state of the sample.

  • Orthogonal Analysis:

    • SEC-HPLC: Analyze samples via Size Exclusion Chromatography. Causality: SEC separates molecules based on hydrodynamic volume, easily distinguishing the intact PEGylated conjugate from smaller degraded fragments.

    • SDS-PAGE: Run samples on a reducing gel to visually confirm the cleavage products and validate the SEC chromatograms.

Workflow N1 Synthesize Conjugates N2 Incubate in Protease/FBS N1->N2 N3 Quench Reaction at Timepoints N2->N3 N4 SEC-HPLC & SDS-PAGE N3->N4 N5 Quantify Stability % N4->N5

Self-validating experimental workflow for assessing proteolytic stability.

Protocol B: Thermal Stability (Tm) Assessment via Circular Dichroism (CD)

Objective: Determine the physical stability and unfolding thermodynamics of the conjugates. Self-Validation Mechanism: Monitoring the specific α-helical signature (222 nm) ensures that the data reflects true secondary structure unfolding rather than non-specific aggregation.

  • Buffer Exchange: Dialyze all conjugates into a low-salt buffer (e.g., 10 mM Phosphate, pH 7.4) to minimize background absorbance in the far-UV region.

  • Concentration Normalization: Adjust samples to 0.2 mg/mL.

  • Temperature Ramp: Using a CD spectrometer equipped with a Peltier temperature controller, monitor the ellipticity at 222 nm (indicative of α-helical content). Ramp the temperature from 20°C to 90°C at a rate of 1°C/min.

  • Data Derivation: Plot the first derivative of the ellipticity vs. temperature curve. The peak of this derivative represents the melting temperature (Tm). Causality: A higher Tm in the branched PEG conjugate indicates that the dense polymer network is thermodynamically restricting the protein's ability to unfold[4].

Conclusion for Drug Developers

The selection between mPEG13-OH and a branched PEG is a calculated compromise. If your therapeutic requires absolute analytical precision, minimal batch-to-batch variability, and strict preservation of target binding affinity (e.g., small molecule ADCs or diagnostic probes), the linear discrete mPEG13-OH is the superior choice[1][2]. Conversely, if the primary developmental hurdle is rapid in vivo clearance or aggressive proteolytic degradation (e.g., systemic peptide therapeutics), the dense shielding provided by branched PEGs is fundamentally necessary to achieve clinical viability[3][4].

References

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) Source: Frontiers URL:[Link]

  • The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development Source: PMC / NIH URL:[Link]

Sources

Comparative

In Vivo Clearance Rates: mPEG13-OH vs. Polymeric PEG Chains

As a Senior Application Scientist, I frequently encounter a critical design bottleneck in bioconjugation and drug development: the PEGylation paradox. Historically, attaching long-chain polyethylene glycol (PEG) to thera...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical design bottleneck in bioconjugation and drug development: the PEGylation paradox. Historically, attaching long-chain polyethylene glycol (PEG) to therapeutics was the gold standard for extending circulation half-life. However, modern nanomedicine requires a more nuanced approach. For certain imaging agents, small molecule drugs, and specific antibody-drug conjugates (ADCs), prolonged circulation is detrimental, leading to off-target toxicity and immunogenicity.

This guide provides an objective, data-driven comparison between mPEG13-OH (a short, discrete PEG) and traditional longer polymeric PEG chains (>5 kDa), focusing on their divergent in vivo clearance mechanisms, pharmacokinetic (PK) profiles, and the experimental methodologies required to validate them.

Mechanistic Causality: Glomerular Filtration vs. RES Uptake

The in vivo fate of a PEGylated molecule is fundamentally dictated by its hydrodynamic diameter (HD) and dispersity. The body utilizes two primary filtration systems, and the choice of PEG chain length acts as a molecular routing switch between them.

The Renal Clearance Threshold (mPEG13-OH)

The kidneys filter molecules based on size, charge, and shape. The glomerular filtration barrier (GFB) acts as a highly selective sieve, permitting the rapid clearance of molecules with a hydrodynamic diameter of less than ~5.5 nm[1].

mPEG13-OH is a monodisperse, discrete PEG (dPEG) containing exactly 13 ethylene oxide units, yielding a precise molecular weight of ~600 Da. Because it is a single chemical entity (Dispersity, Đ = 1.00), it guarantees a uniform hydration sphere well below the 5.5 nm threshold[2]. Bioconjugates utilizing mPEG13-OH follow a strict molecular weight-dependent scaling law that expedites complete glomerular filtration into the urine while minimizing non-specific background tissue interactions[3].

Steric Hindrance and Hepatic Clearance (Longer PEGs)

Conversely, polymeric PEGs (e.g., 20 kDa to 40 kDa) exhibit HDs exceeding 8–10 nm. These large hydration spheres physically prevent passage through the GFB. Instead of being excreted, these molecules circulate for extended periods until they are eventually recognized and engulfed by the Reticuloendothelial System (RES)—primarily the Kupffer cells in the liver and macrophages in the spleen[1].

ClearanceMechanisms Bioconjugate PEGylated Therapeutic mPEG mPEG13-OH (Discrete, ~600 Da) Bioconjugate->mPEG Short Linker PolyPEG Polymeric PEG (>20 kDa) Bioconjugate->PolyPEG Long Polymer Renal Glomerular Filtration (HD < 5.5 nm) mPEG->Renal Size Exclusion Bypass RES RES Uptake (HD > 8 nm) PolyPEG->RES Steric Hindrance Urine Rapid Excretion (Urine) Renal->Urine Complete Clearance Accumulation Tissue Accumulation & Immunogenicity RES->Accumulation ABC Phenomenon

Mechanistic pathways of in vivo clearance based on PEG chain length.

Immunogenicity and the ABC Phenomenon

A critical factor in modern PEG selection is the safety profile upon repeated administration. Traditional polymeric PEGs are synthesized via polymerization, resulting in a Poisson distribution of chain lengths[2]. This heterogeneity, combined with the large size of the polymer, can cross-link B-cell receptors.

Repeated administration of long-chain PEGylated therapeutics frequently induces the Accelerated Blood Clearance (ABC) phenomenon, driven by the production of anti-PEG IgM and IgG antibodies[4]. Clinical studies have shown that the formation of these antibodies against long PEG chains correlates directly with reduced therapeutic efficacy, altered biodistribution, and an increased risk of severe infusion reactions[5].

Because mPEG13-OH is ultra-short and discrete, it lacks the repetitive epitope length required to trigger this immune cascade, ensuring a highly reproducible clearance profile across multiple doses[4].

Comparative Quantitative Data

The following table synthesizes the physicochemical and pharmacokinetic differences between mPEG13-OH and standard polymeric PEG chains.

ParametermPEG13-OHPEG 5 kDaPEG 20 kDaPEG 40 kDa
Architecture Discrete (dPEG)PolymericPolymericPolymeric
Dispersity (Đ) 1.00~1.05 - 1.10~1.05 - 1.15~1.10 - 1.20
Hydrodynamic Diameter < 2.0 nm~5.0 - 6.0 nm~10.0 - 12.0 nm~15.0 - 18.0 nm
Primary Clearance Route Renal (Glomerular)Mixed (Renal/RES)Hepatic (RES)Hepatic (RES)
Circulation Half-Life Minutes to HoursHoursDaysWeeks
Anti-PEG Ab Risk NegligibleModerateHighVery High

Experimental Methodology: In Vivo PK & Biodistribution

To objectively evaluate the clearance rates of mPEG13-OH versus longer PEG chains, a rigorously controlled, self-validating pharmacokinetic workflow is required. The protocol below utilizes a Mass Balance Approach . By quantifying the therapeutic in the blood, major organs, urine, and feces, we ensure that TotalInjectedDose=∑(Excreted+Circulating+Accumulated) . Any recovery below 90% immediately flags potential in vivo degradation or unmeasured tissue sink effects, ensuring the trustworthiness of the data.

Step-by-Step Protocol

Phase 1: Quality Control & Formulation

  • Dispersity Verification: Prior to injection, analyze the PEGylated bioconjugate via LC-MS to confirm the dispersity. mPEG13-OH conjugates must show a single distinct mass peak (Đ = 1.00).

  • Formulation: Suspend the conjugate in sterile, endotoxin-free PBS (pH 7.4) at a concentration optimized for the specific therapeutic window.

Phase 2: In Vivo Dosing & Sampling 3. Administration: Administer a single intravenous (IV) bolus dose via the lateral tail vein of healthy BALB/c mice (n=5 per time point). 4. Metabolic Isolation: Immediately house subjects in metabolic cages to allow for the continuous, uncontaminated collection of urine and feces over 48 hours. 5. Time-Course Bleeds: Collect blood samples (~50 µL) via submandibular bleed at 5 min, 30 min, 1 h, 4 h, 12 h, 24 h, and 48 h post-injection. 6. Organ Harvesting: Euthanize cohorts at predefined endpoints. Perfuse with saline to remove blood, then harvest the liver, spleen, kidneys, and target tissue (if applicable).

Phase 3: Bioanalytical Quantification & Modeling 7. Sample Processing: Centrifuge blood to isolate plasma. Homogenize tissues in lysis buffer. Extract the bioconjugate using solid-phase extraction (SPE). 8. Quantification: Utilize LC-MS/MS (for small molecules/peptides) or target-specific ELISA (for larger proteins) to quantify the exact concentration of the intact conjugate. 9. NCA Modeling: Input the plasma concentration-time data into pharmacokinetic software to perform Non-Compartmental Analysis (NCA). Calculate Clearance (CL), Volume of Distribution (Vd), and Half-life (t1/2).

PKWorkflow QC 1. LC-MS QC (Verify Đ=1) Dosing 2. IV Dosing (Mass Balance) QC->Dosing Sampling 3. Time-Course Sampling Dosing->Sampling Analysis 4. Bioanalysis (LC-MS/MS) Sampling->Analysis Modeling 5. NCA Modeling (Calculate CL, Vd) Analysis->Modeling

Self-validating in vivo pharmacokinetic and biodistribution experimental workflow.

Conclusion

The selection between mPEG13-OH and longer polymeric PEG chains is not merely a matter of extending half-life; it is a strategic decision regarding the biological clearance pathway. For applications requiring rapid systemic clearance, zero tissue accumulation, and a negligible immunogenic profile, the discrete architecture and sub-threshold hydrodynamic radius of mPEG13-OH offer a profound clinical advantage over traditional polydisperse polymers.

References

  • Title: 3 | Source: nih.gov

  • Title: 4 | Source: digitellinc.com

  • Title: 1 | Source: nih.gov

  • Title: 2 | Source: vectorlabs.com

  • Title: 5 | Source: d-nb.info

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling mPEG13-OH

Comprehensive Safety and Operational Guide for Handling mPEG13-OH in Laboratory Settings Methoxy polyethylene glycol (mPEG) derivatives, such as the discrete 13-mer mPEG13-OH, are fundamental building blocks in bioconjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling mPEG13-OH in Laboratory Settings

Methoxy polyethylene glycol (mPEG) derivatives, such as the discrete 13-mer mPEG13-OH, are fundamental building blocks in bioconjugation, drug delivery, and the synthesis of targeted therapeutics[]. While the polyethylene glycol backbone is generally recognized as safe and exhibits low inherent toxicity[2], the specific physical properties of discrete PEGs (dPEGs) demand rigorous laboratory safety and handling protocols. Because mPEG13-OH acts as a powerful solubilizer and permeation enhancer, improper handling can amplify the risks associated with co-solvents or toxic active pharmaceutical ingredients (APIs) used during conjugation workflows.

Physicochemical Profiling & Hazard Causality

Understanding the physical nature of mPEG13-OH is the foundation of effective risk mitigation. Safety protocols must be dictated by the chemical's behavior in ambient and experimental conditions.

PropertyValue / CharacteristicOperational Implication (Causality)
Molecular Weight ~604.7 g/mol High molecular weight for a discrete molecule results in low vapor pressure[3]. Inhalation risk from vapors is minimal, but aerosolization during sonication remains a hazard.
Physical State Viscous liquid / Low-melting solidProne to surface adherence. Requires positive displacement pipetting or careful spatulation to prevent contamination and ensure accurate dosing.
Hygroscopicity HighRapidly absorbs atmospheric moisture[4]. Requires handling in a dry environment (e.g., glove box or under inert gas) to prevent degradation of the terminal hydroxyl group.
Solubility Water, DCM, DMF, TolueneHighly soluble in both aqueous and organic media[]. Spills become extremely slippery if exposed to water, complicating cleanup efforts.

Causality-Driven PPE Matrix

Personal protective equipment (PPE) must be selected not just for the chemical itself, but for its behavior in complex biochemical workflows.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (≥ 4 mil thickness)While mPEG13-OH is not a severe skin irritant[5], it acts as a permeation enhancer. It can facilitate the dermal absorption of hazardous co-solvents (e.g., DCM) or toxic payloads. Gloves must be inspected and changed immediately if contaminated[2].
Eye Protection ANSI Z87.1 Safety GogglesViscous liquids pose splash hazards during reconstitution, vortexing, or syringe transfer. Goggles prevent direct ocular contact which can cause mild to moderate irritation[6].
Body Protection Flame-resistant lab coat (100% Cotton)Provides a standard barrier against spills. Cotton prevents static buildup, which is critical when mPEG13-OH is dissolved in flammable organic solvents (e.g., Toluene, THF)[3].
Respiratory Fume hood (Face velocity 80-100 fpm)Required when generating aerosols (e.g., during vigorous mixing) or when handling the material alongside volatile, hazardous organic solvents[3].

Standard Operating Procedure (SOP): Handling & Weighing

To maintain scientific integrity and personnel safety, follow this self-validating protocol for handling mPEG13-OH. This workflow ensures that the reagent remains anhydrous while protecting the operator.

Step 1: Environmental Preparation Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react with the polyether backbone[5].

Step 2: PPE Donning Equip standard PPE: intact nitrile gloves, safety goggles, and a fully buttoned lab coat[6].

Step 3: Reagent Equilibration Allow the sealed mPEG13-OH container to reach room temperature before opening. Causality: Opening a cold container in ambient air causes immediate atmospheric condensation, introducing water into the highly hygroscopic reagent and compromising downstream coupling efficiencies.

Step 4: Transfer and Weighing

  • For viscous liquid state: Use a positive displacement pipette to accurately transfer the reagent. Standard air-displacement pipettes will under-deliver due to fluid viscosity.

  • For semi-solid state: Gently warm the container (do not exceed 40°C) to liquefy, or use a sterile, dry spatula.

Step 5: Inert Gas Purging After aliquoting, immediately purge the primary container with dry Argon or Nitrogen gas to displace oxygen and moisture[4]. Causality: Prolonged exposure to oxygen can lead to the auto-oxidation of the PEG backbone, forming reactive peroxides.

Step 6: Sealing and Storage Seal the container tightly with Parafilm and store at -20°C for long-term stability, protected from light.

Emergency Response & Spill Containment Protocol

Due to its solubility profile, mPEG13-OH spills require specific containment strategies to prevent severe slip hazards and environmental contamination.

Step 1: Isolate the Area Restrict access to the spill zone. If the spill involves hazardous co-solvents, ensure adequate ventilation and evacuate non-essential personnel[6].

Step 2: Containment Do NOT use water initially, as aqueous PEG solutions become highly slippery and expand the contamination zone. Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads)[3].

Step 3: Absorption and Collection Mechanically collect the saturated absorbent using a non-sparking scoop and place it into a compatible, sealable hazardous waste container[2].

Step 4: Decontamination Once the bulk material is removed, wash the affected surface with warm soapy water to remove residual PEG, followed by a final wipe with isopropanol to ensure complete surface decontamination[6].

Waste Management & Disposal Plan

Improper disposal of PEG derivatives can lead to environmental accumulation and aquatic toxicity.

Step 1: Segregation Collect mPEG13-OH waste and contaminated consumables (pipette tips, gloves, wipes) in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container[7].

Step 2: Compatibility Check Ensure the waste container does not contain strong acids or oxidizers, which could trigger an exothermic reaction with the polyether backbone[5].

Step 3: Final Disposal Do not discharge PEG solutions into drains or the municipal water system[6]. Transfer the sealed waste containers to the institutional Environmental Health and Safety (EHS) department for final disposal via licensed chemical incineration[7].

Visualization: Operational Workflow

G Start Initiate mPEG13-OH Handling Workflow PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Ventilation Transfer to Fume Hood (Hygroscopic/Aerosol Risk) PPE->Ventilation Weighing Weigh & Aliquot (Positive Displacement) Ventilation->Weighing Spill Spill Occurs? Weighing->Spill CleanUp Contain & Absorb (Inert Absorbent) Spill->CleanUp Yes Waste Segregate as Organic Waste Spill->Waste No CleanUp->Waste End Decontaminate & Store (Argon/Nitrogen Purge) Waste->End

Workflow and decision matrix for handling and disposing of mPEG13-OH safely.

References

  • Chemically Cross-Linked Nanocapsules from Terpolymers of Polyethylene Glycol-Polylactide, ACS Publications,[Link]

Sources

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